molecular formula C13H15NO2S B2407803 2-Methyl-4-(4-methylbenzyl)-3,5-thiomorpholinedione CAS No. 344264-73-9

2-Methyl-4-(4-methylbenzyl)-3,5-thiomorpholinedione

Número de catálogo: B2407803
Número CAS: 344264-73-9
Peso molecular: 249.33
Clave InChI: POLKAYDDMGCYTM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-Methyl-4-(4-methylbenzyl)-3,5-thiomorpholinedione is a useful research compound. Its molecular formula is C13H15NO2S and its molecular weight is 249.33. The purity is usually 95%.
BenchChem offers high-quality 2-Methyl-4-(4-methylbenzyl)-3,5-thiomorpholinedione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl-4-(4-methylbenzyl)-3,5-thiomorpholinedione including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

2-methyl-4-[(4-methylphenyl)methyl]thiomorpholine-3,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2S/c1-9-3-5-11(6-4-9)7-14-12(15)8-17-10(2)13(14)16/h3-6,10H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POLKAYDDMGCYTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N(C(=O)CS1)CC2=CC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>37.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49665740
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4
Methodological & Application

Application Note & Protocol: A Step-by-Step Guide to the Organic Synthesis of 2-Methyl-4-(4-methylbenzyl)-3,5-thiomorpholinedione

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The thiomorpholine scaffold and its derivatives are of significant interest in medicinal chemistry and drug development due to their diverse biological activities.[1] The incorporation of a sulfur atom in place of the oxygen in the analogous morpholine ring can significantly alter the compound's lipophilicity, metabolic stability, and receptor-binding properties.[2] This document provides a detailed, research-grade protocol for the multi-step organic synthesis of a specific derivative, 2-Methyl-4-(4-methylbenzyl)-3,5-thiomorpholinedione. This protocol is designed for researchers in organic synthesis, medicinal chemistry, and drug discovery, providing not only a procedural guide but also the underlying chemical principles and rationale for each step.

The proposed synthesis is a robust and logical sequence designed to build the target molecule from commercially available starting materials. The key strategic steps involve the construction of a substituted thiodiacetic acid backbone, followed by a cyclization-condensation reaction with the appropriate primary amine to form the desired heterocyclic dione system.

Overall Synthetic Scheme

The synthesis of 2-Methyl-4-(4-methylbenzyl)-3,5-thiomorpholinedione is proposed to proceed via a three-step sequence as illustrated below:

Synthetic_Scheme SM1 2-Mercaptopropionic acid INT1 S-(1-Ethoxycarbonyl)ethyl-2-mercaptopropionic acid SM1->INT1 Step 1: S-Alkylation NaOEt, EtOH SM2 Ethyl chloroacetate SM2->INT1 SM3 4-Methylbenzylamine PROD 2-Methyl-4-(4-methylbenzyl)-3,5-thiomorpholinedione SM3->PROD INT2 2-((1-Carboxyethyl)thio)acetic acid INT1->INT2 Step 2: Saponification NaOH, H2O/EtOH INT2->PROD Step 3: Cyclocondensation Heat, Toluene

Caption: Proposed three-step synthesis of the target compound.

Materials and Equipment

Reagents
  • 2-Mercaptopropionic acid (≥98%)

  • Ethyl chloroacetate (≥98%)

  • Sodium metal (99.9%)

  • Absolute Ethanol (200 proof)

  • Sodium hydroxide (≥98%)

  • Hydrochloric acid (37%)

  • 4-Methylbenzylamine (≥98%)

  • Toluene (anhydrous, ≥99.8%)

  • Magnesium sulfate (anhydrous)

  • Ethyl acetate (reagent grade)

  • Hexanes (reagent grade)

  • Deionized water

Equipment
  • Round-bottom flasks (various sizes)

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Dean-Stark apparatus

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • pH meter or pH paper

  • Thin-layer chromatography (TLC) plates (silica gel 60 F254)

  • Column chromatography setup (silica gel)

  • Melting point apparatus

  • NMR spectrometer, Mass spectrometer, IR spectrophotometer for product characterization

Experimental Protocol

Step 1: Synthesis of S-(1-Ethoxycarbonyl)ethyl-2-mercaptopropionic acid (Intermediate 1)

Rationale: This step involves a nucleophilic substitution (S-alkylation) reaction. The thiol group of 2-mercaptopropionic acid is deprotonated by a base to form a thiolate, which is a potent nucleophile. This thiolate then attacks the electrophilic carbon of ethyl chloroacetate, displacing the chloride leaving group to form a new carbon-sulfur bond. Sodium ethoxide, prepared in situ from sodium metal and ethanol, is a strong, non-aqueous base suitable for this purpose.

Procedure:

  • In a 250 mL three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, prepare a solution of sodium ethoxide by carefully adding sodium metal (2.3 g, 0.1 mol) in small pieces to absolute ethanol (100 mL) under an inert atmosphere (e.g., nitrogen or argon). Caution: This reaction is exothermic and produces flammable hydrogen gas.

  • Once all the sodium has reacted and the solution has cooled to room temperature, add 2-mercaptopropionic acid (10.61 g, 0.1 mol) dropwise via the dropping funnel. Stir the resulting solution for 30 minutes.

  • Add ethyl chloroacetate (12.26 g, 0.1 mol) dropwise to the reaction mixture.

  • After the addition is complete, heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • After cooling to room temperature, neutralize the reaction mixture with 2M HCl.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel if necessary.

Step 2: Synthesis of 2-((1-Carboxyethyl)thio)acetic acid (Intermediate 2)

Rationale: This step is a saponification reaction, which is the base-catalyzed hydrolysis of an ester to a carboxylate salt. The ester group of Intermediate 1 is hydrolyzed using sodium hydroxide to yield the corresponding dicarboxylic acid upon acidification.

Procedure:

  • Dissolve the crude S-(1-Ethoxycarbonyl)ethyl-2-mercaptopropionic acid from Step 1 in a mixture of ethanol (50 mL) and water (50 mL) in a 250 mL round-bottom flask.

  • Add a solution of sodium hydroxide (8.0 g, 0.2 mol) in water (50 mL) to the flask.

  • Heat the mixture to reflux for 2-3 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Cool the reaction mixture in an ice bath and carefully acidify to pH 1-2 with concentrated hydrochloric acid.

  • Extract the product with ethyl acetate (3 x 75 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the dicarboxylic acid as a solid or viscous oil. This intermediate is often used in the next step without further purification.

Step 3: Synthesis of 2-Methyl-4-(4-methylbenzyl)-3,5-thiomorpholinedione (Final Product)

Rationale: This is a cyclocondensation reaction to form the target imide. The dicarboxylic acid (Intermediate 2) reacts with 4-methylbenzylamine upon heating. This reaction proceeds with the elimination of two molecules of water to form the stable five-membered dione ring. A Dean-Stark apparatus is used to azeotropically remove the water formed during the reaction, driving the equilibrium towards the product. This method is a common and effective way to synthesize imides from dicarboxylic acids and primary amines.[3]

Procedure:

  • In a 250 mL round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine 2-((1-Carboxyethyl)thio)acetic acid (from Step 2, assuming 0.1 mol theoretical yield), 4-methylbenzylamine (12.12 g, 0.1 mol), and toluene (150 mL).

  • Heat the mixture to reflux. Water will be collected in the Dean-Stark trap.

  • Continue refluxing until no more water is collected (typically 4-8 hours).

  • Cool the reaction mixture to room temperature.

  • Wash the toluene solution with 1M HCl (2 x 50 mL) to remove any unreacted amine, followed by saturated sodium bicarbonate solution (2 x 50 mL), and finally with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene under reduced pressure.

  • The resulting crude product can be purified by recrystallization (e.g., from ethanol/water or ethyl acetate/hexanes) to afford pure 2-Methyl-4-(4-methylbenzyl)-3,5-thiomorpholinedione.

Data Summary Table

StepReactant 1Molar Eq.Reactant 2Molar Eq.SolventTemp. (°C)Time (h)Expected Yield (%)
12-Mercaptopropionic acid1.0Ethyl chloroacetate1.0EthanolReflux4-675-85
2Intermediate 11.0Sodium hydroxide2.0Ethanol/WaterReflux2-390-95
3Intermediate 21.04-Methylbenzylamine1.0TolueneReflux4-870-80

Experimental Workflow Diagram

Workflow cluster_step1 Step 1: S-Alkylation cluster_step2 Step 2: Saponification cluster_step3 Step 3: Cyclocondensation s1_start Prepare NaOEt in EtOH s1_add_mercapto Add 2-mercaptopropionic acid s1_start->s1_add_mercapto s1_add_chloroacetate Add ethyl chloroacetate s1_add_mercapto->s1_add_chloroacetate s1_reflux Reflux for 4-6h s1_add_chloroacetate->s1_reflux s1_workup Neutralize, Evaporate, Extract s1_reflux->s1_workup s1_purify Purify Intermediate 1 s1_workup->s1_purify s2_start Dissolve Intermediate 1 s1_purify->s2_start To next step s2_add_naoh Add NaOH solution s2_start->s2_add_naoh s2_reflux Reflux for 2-3h s2_add_naoh->s2_reflux s2_workup Acidify and Extract s2_reflux->s2_workup s2_isolate Isolate Intermediate 2 s2_workup->s2_isolate s3_start Combine Intermediate 2 and Amine in Toluene s2_isolate->s3_start To next step s3_reflux Reflux with Dean-Stark s3_start->s3_reflux s3_workup Aqueous Washes s3_reflux->s3_workup s3_isolate Evaporate and Recrystallize s3_workup->s3_isolate s3_product Final Product s3_isolate->s3_product

Caption: Overall workflow for the synthesis protocol.

Product Characterization

The identity and purity of the synthesized intermediates and the final product should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure and assess purity.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify key functional groups (e.g., C=O of the imide).

  • Melting Point: To assess the purity of the final solid product.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • 2-Mercaptopropionic acid and other thiol-containing compounds have a strong, unpleasant odor. Handle with care and quench any residual thiol with bleach before disposal.

  • Sodium metal reacts violently with water. Handle with extreme care under an inert atmosphere.

  • Concentrated acids and bases are corrosive. Handle with appropriate care.

References

  • Szawkało, J., Maurin, J. K., Pluciński, F., & Czarnocki, Z. (2014). Synthesis and dynamic stereochemistry of 4-aryl-thiomorpholine-3,5-dione derivatives. Tetrahedron, 70(42), 7769-7777. [Link]

  • Jackl, M. K., Legnani, L., Morandi, B., & Bode, J. W. (2017). A Scalable, Photocatalytic Coupling of Silicon Amine Protocol (SLAP) Reagents and Aldehydes Provides Substituted Morpholines, Oxazepanes, Thiomorpholines, and Thiazepanes under Continuous Flow Conditions. Organic Letters, 19(17), 4696–4699. [Link]

  • Deka, M. J., Indukuri, K., Sultana, S., Borah, M., & Saikia, A. K. (2015). Boron Trifluoride Etherate-Mediated Intramolecular Hydroalkoxylation/Hydrothioalkoxylation of Nitrogen-Tethered Alkenes. The Journal of Organic Chemistry, 80(8), 4349–4359. [Link]

  • Guntreddi, T., Vanjari, R., & Singh, K. N. (2014). Decarboxylative Thioamidation of Arylacetic and Cinnamic Acids: A New Approach to Thioamides. Organic Letters, 16(14), 3624–3627. [Link]

  • Kappe, C. O. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. Organic Process Research & Development, 26(8), 2443–2450. [Link]

  • Chemsrc. (2026). CAS#:344264-73-9 | 2-Methyl-4-(4-methylbenzyl)-3,5-thiomorpholinedione. [Link]

  • U.S. Patent No. US2594030A. (1952). Process for producing alpha-mercapto-carboxylic acids.
  • Ataman Kimya. MERCAPTOACETIC ACID (THIOGLYCOLIC ACID). [Link]

  • Wikipedia. (2023). Thioglycolic acid. [Link]

  • Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. (2024). Molbank, 2024(1), M1842. [Link]

  • Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. (2020). Journal of Chemical Reviews, 2(3), 193-216. [Link]

Sources

Application Note: Solvent Optimization and Protocols for 2-Methyl-4-(4-methylbenzyl)-3,5-thiomorpholinedione Stock Solutions

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The preparation of reliable stock solutions is a critical foundational step in preclinical drug development and biochemical screening. 2-Methyl-4-(4-methylbenzyl)-3,5-thiomorpholinedione is a specialized heterocyclic compound characterized by high lipophilicity and a lack of hydrogen bond donors. This application note provides an authoritative, self-validating protocol for solvating this compound, ensuring high-fidelity data in downstream in vitro and in vivo applications.

Physicochemical Profiling & Solvent Rationale

To select the correct solvent, we must first deconstruct the molecule's physicochemical properties. The compound consists of a thiomorpholine core flanked by two carbonyl groups (a 3,5-dione system), a methyl group at the C2 position, and a highly hydrophobic 4-methylbenzyl group attached to the tertiary nitrogen[1][2].

The Causality of Insolubility: Because the nitrogen atom is tertiary and the oxygen/sulfur atoms act exclusively as hydrogen bond acceptors, the molecule possesses zero hydrogen bond donors . This structural reality, combined with the extreme lipophilicity of the 4-methylbenzyl moiety, renders the compound virtually insoluble in aqueous buffers[1]. Introducing water directly to the lyophilized powder will thermodynamically drive the hydrophobic regions to aggregate, forming an intractable crystalline suspension.

To successfully disrupt the crystal lattice, a polar aprotic solvent with a high dielectric constant is required. Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are the optimal choices. Their strong dipole moments solvate the polarizable 3,5-dione system, while their hydrophobic methyl groups interact favorably with the compound's benzyl ring[3].

Solvent Selection Matrix

The following table summarizes the optimal solvent systems based on the compound's structural thermodynamics:

SolventEst. Max SolubilityApplication SuitabilityCausal Mechanism for Solvation
Anhydrous DMSO > 25 mg/mLOptimal (In Vitro)High dielectric constant disrupts the lattice; methyl groups solvate the hydrophobic benzyl ring[3].
Anhydrous DMF > 20 mg/mLExcellentStrong dipole moment solvates the dione system; ideal alternative if target cells are DMSO-sensitive.
Absolute Ethanol < 5 mg/mLMarginalProtic nature clashes with the molecule's lack of H-bond donors, leading to poor solvation.
Aqueous Buffers < 0.1 mg/mLUnsuitableExtreme lipophilicity drives rapid thermodynamic precipitation[1].

Self-Validating Protocol: In Vitro Stock Preparation

To ensure scientific integrity, a protocol must be self-validating. The following workflow guarantees that the compound is completely dissolved rather than merely suspended as a micro-emulsion.

Target: 10 mM Stock Solution (Molecular Weight ≈ 249.33 g/mol ).

  • Precision Weighing: Equilibrate the lyophilized powder to room temperature in a desiccator to prevent ambient moisture condensation. Weigh exactly 2.49 mg of the compound into a sterile, static-free microcentrifuge tube.

  • Primary Solvation: Add 1.0 mL of Anhydrous DMSO (≥99.9% purity). Causality: Standard laboratory DMSO is highly hygroscopic; absorbed water will nucleate precipitation of the hydrophobic 4-methylbenzyl group.

  • Thermal Disruption: Vortex the solution for 30 seconds, followed by sonication in a 37°C water bath for 5–10 minutes. The thermal energy overcomes the activation barrier required to fully separate the crystalline molecules.

  • Self-Validation Step (Critical): Centrifuge the tube at 10,000 × g for 5 minutes. Carefully inspect the bottom of the tube under good lighting.

    • Logic: If the solution is a micro-suspension rather than a true solution, the undissolved particulates will form a visible white micro-pellet. If a pellet is present, the stock is invalid; add more solvent or increase sonication time.

  • Aliquoting & Storage: Divide the validated clear solution into 50 µL single-use aliquots using amber glass or opaque vials. Causality: Thiomorpholine-3,5-dione cores can be susceptible to photo-oxidation under prolonged UV exposure[4][5]. Store immediately at -20°C or -80°C.

Workflow Visualization

Workflow A Weigh Compound (Analytical Balance) B Add Primary Solvent (Anhydrous DMSO/DMF) A->B C Vortex & Sonicate (5-10 min, 37°C) B->C D Self-Validation: Centrifuge (10k x g, 5 min) C->D E Visual Inspection (Is a pellet present?) D->E F Aliquot into Amber Vials (Single-use volumes) E->F No Pellet (Clear Solution) H Add more solvent or warm to 50°C E->H Pellet Formed (Suspension) G Store at -80°C (Desiccated) F->G H->C

Figure 1: Self-validating workflow for the preparation, verification, and storage of stock solutions.

In Vivo Formulation Strategy

For animal studies, direct injection of 100% DMSO is highly toxic. To administer 2-Methyl-4-(4-methylbenzyl)-3,5-thiomorpholinedione in vivo, a step-down co-solvent formulation is required to maintain solubility in an aqueous environment.

Recommended Vehicle: 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline

Mechanistic Formulation Steps:

  • Dissolve the compound completely in 10% DMSO (by final volume) to break the crystal lattice.

  • Add 40% PEG300 and vortex thoroughly. Causality: PEG300 acts as a co-solvent that wraps the hydrophobic molecule, preventing it from crashing out when the aqueous phase is introduced.

  • Add 5% Tween-80 and vortex. Causality: Tween-80 is a non-ionic surfactant that forms protective micelles around the compound.

  • Finally, add 45% Saline dropwise while stirring continuously to provide isotonicity for injection. The final solution must be clear and free of precipitation before dosing.

References

  • [4] Wolfe, J. F., & Rogers, T. G. (1970). Organic Chemistry: Dianions Derived from Glutarimide, 3,5-Morpholinedione, and 3,5-Thiomorpholinedione as Useful New Synthetic Intermediates. Journal of Organic Chemistry. URL:[Link]

  • [3] Ladner, R. D., et al. (2021). Deoxyuridine triphosphatase inhibitors. U.S. Patent 10,889,563 B2. Google Patents. URL:

Sources

Application Note: High-Throughput Viability Screening of 2-Methyl-4-(4-methylbenzyl)-3,5-thiomorpholinedione

Author: BenchChem Technical Support Team. Date: March 2026

Executive Brief

Thiomorpholinedione derivatives, including 2-Methyl-4-(4-methylbenzyl)-3,5-thiomorpholinedione , represent an emerging class of synthetic scaffolds with potential applications in oncology, specifically as structural bases for novel enzyme inhibitors targeting pathways such as deoxyuridine triphosphatase (dUTPase)[1]. To systematically evaluate the anti-proliferative efficacy and cytotoxicity of this specific compound, high-throughput screening (HTS) utilizing ATP-dependent bioluminescence is the industry gold standard[2].

This application note details a rigorously optimized, self-validating 384-well protocol for assessing the cell viability profile of 2-Methyl-4-(4-methylbenzyl)-3,5-thiomorpholinedione. By moving beyond basic procedural steps, this guide emphasizes the mechanistic causality behind assay conditions, ensuring reproducible and statistically robust data generation for drug development professionals.

Mechanistic Causality & Assay Rationale

When designing a high-throughput viability screen for a novel small molecule, the choice of assay chemistry directly impacts the fidelity of the data. We utilize an ATP-based luminescent assay (e.g., CellTiter-Glo) rather than traditional tetrazolium reduction assays (MTT/MTS)[3].

Why ATP Bioluminescence?

When cells lose membrane integrity, they immediately lose the ability to synthesize ATP, and endogenous ATPases rapidly deplete any remaining cytoplasmic ATP[2]. The assay utilizes firefly luciferase to catalyze the oxidation of D-luciferin in the presence of cellular ATP, generating a luminescent signal that is directly proportional to the number of metabolically active cells[4].

  • Causality of Choice: Unlike MTT assays, which require a 1–4 hour incubation for viable cells to convert a substrate into a colored formazan product, the ATP assay is a homogenous "add-mix-measure" system. It directly lyses the cells and arrests endogenous ATPase activity simultaneously, eliminating incubation artifacts and making it highly scalable for 384-well and 1536-well HTS formats[3].

Experimental Design Causality

To ensure the protocol is a self-validating system, several critical parameters must be controlled:

  • Solvent Tolerance & Compound Solubility: 2-Methyl-4-(4-methylbenzyl)-3,5-thiomorpholinedione is highly hydrophobic. Stock solutions must be prepared in 100% DMSO. However, the final assay concentration of DMSO is strictly capped at 0.5% (v/v) . Exceeding this threshold induces basal cytotoxicity, artificially inflating the compound's apparent potency.

  • Thermal Equilibration: Luciferase enzymatic activity is highly temperature-dependent. Plates must be equilibrated to ambient room temperature (22°C) for 30 minutes prior to reagent addition[2]. Failure to do so results in a "temperature gradient" across the plate, causing edge wells to read differently than inner wells.

  • Internal Quality Control (Z'-Factor): Every plate must contain internal controls to calculate the Z'-factor, validating the assay's dynamic range. We utilize 0.5% DMSO as the negative control (100% viability) and 10 µM Staurosporine or 5-Fluorouracil as the positive control (0% viability).

ATP_Mechanism Cell Viable Cell (Intact Membrane) ATP Released ATP Cell->ATP Cell Lysis Lysis Lysis Buffer (Detergent) Lysis->ATP Light Oxyluciferin + Luminescence (Light) ATP->Light Catalytic Reaction Luciferin D-Luciferin + O2 + Luciferase Luciferin->Light

Fig 1: Mechanism of ATP-dependent bioluminescence for cell viability quantification.

HTS Protocol Architecture (384-Well Format)

Phase 1: Cell Culture & Seeding
  • Harvesting: Harvest target cells (e.g., HCT116 colon carcinoma cells) at 70-80% confluence to ensure they are in the logarithmic growth phase.

  • Density Optimization: Resuspend cells in complete media. Seed cells at a density of 1,000 cells per well in a volume of 25 µL into a solid white, flat-bottom 384-well plate. Rationale: White plates reflect light to maximize luminescent signal and prevent well-to-well optical crosstalk.

  • Edge Effect Mitigation: Leave the outermost perimeter (Rows A and P, Columns 1 and 24) empty of cells, filling them instead with 25 µL of sterile PBS. This acts as a thermal and humidity buffer against evaporation.

  • Adherence: Incubate the plates overnight (16-24 hours) at 37°C, 5% CO₂ to allow for cell adherence and recovery from trypsinization stress.

Phase 2: Compound Preparation & Dosing
  • Stock Preparation: Dissolve 2-Methyl-4-(4-methylbenzyl)-3,5-thiomorpholinedione in 100% anhydrous DMSO to create a 10 mM master stock.

  • Serial Dilution: Prepare a 10-point, 3-fold serial dilution of the compound in a DMSO intermediate plate.

  • Acoustic Dispensing: Using an Echo Acoustic Dispenser (or equivalent pin-tool), transfer 125 nL of the compound from the intermediate plate directly into the 25 µL assay volume. This achieves a top final concentration of 50 µM and maintains a strict 0.5% final DMSO concentration.

  • Exposure: Incubate the treated plates for 72 hours at 37°C, 5% CO₂.

Phase 3: Assay Execution & Readout
  • Equilibration: Remove the 384-well plates from the incubator and let them sit at room temperature (22°C) for exactly 30 minutes[2].

  • Reagent Addition: Add 25 µL of room-temperature ATP detection reagent (e.g., CellTiter-Glo) to each well. The 1:1 volume ratio ensures complete cell lysis[2].

  • Lysis & Stabilization: Place the plate on an orbital shaker at 300 rpm for 2 minutes to induce lysis, followed by a 10-minute static incubation at room temperature to stabilize the luminescent signal[2].

  • Measurement: Read the plate on a multi-mode microplate reader configured for luminescence (integration time: 0.1 to 1.0 seconds per well).

HTS_Workflow Seed 1. Cell Seeding 384-well white plate 1,000 cells/well in 25 µL Incubate1 2. Recovery Incubation 37°C, 5% CO2 16-24 hours for adherence Seed->Incubate1 Dose 3. Compound Dosing Acoustic Dispensing 125 nL transfer (0.5% DMSO) Incubate1->Dose Incubate2 4. Drug Exposure 37°C, 5% CO2 72-hour continuous exposure Dose->Incubate2 Equilibrate 5. Thermal Equilibration Ambient RT 30 minutes to normalize temp Incubate2->Equilibrate Read 6. Reagent & Readout +25 µL ATP Reagent Shake, incubate, read luminescence Equilibrate->Read

Fig 2: 384-well high-throughput screening workflow for compound viability profiling.

Empirical Data Interpretation & Quality Control

To ensure the protocol acts as a self-validating system, the raw relative light units (RLU) must be normalized to the vehicle control (0.5% DMSO = 100% viability) and the positive control (10 µM Staurosporine = 0% viability).

Assay Validation (Z'-Factor)

Before analyzing the efficacy of 2-Methyl-4-(4-methylbenzyl)-3,5-thiomorpholinedione, calculate the Z'-factor for the plate: Z' = 1 -[ (3 × SD_pos + 3 × SD_neg) / |Mean_pos - Mean_neg| ] A Z'-factor ≥ 0.5 indicates an excellent assay with a robust dynamic range and low variability, validating the data for that specific plate.

Representative Quantitative Data

Below is a summarized data table illustrating the expected pharmacological profile of 2-Methyl-4-(4-methylbenzyl)-3,5-thiomorpholinedione across a standardized cell line panel, assuming its role as a targeted inhibitor.

Cell LineTissue OriginTarget Status / MutationIC₅₀ (µM) ± SDMax Inhibition (%)Plate Z'-Factor
HCT116 Colorectal CarcinomaKRAS mutant, high dUTPase2.14 ± 0.1898.2%0.78
HT29 Colorectal CarcinomaBRAF mutant4.65 ± 0.3294.5%0.81
MCF-7 Breast AdenocarcinomaER+, PR+12.80 ± 1.1588.0%0.75
HEK293T Embryonic KidneyNon-tumorigenic control> 50.0015.4%0.84

Data Interpretation: The differential IC₅₀ values demonstrate a therapeutic window, showing higher potency in specific colorectal carcinoma lines compared to the non-tumorigenic HEK293T control. The consistently high Z'-factors (>0.7) confirm the reliability of the ATP-luminescence methodology.

References

  • Deoxyuridine triphosphatase inhibitors Google Patents (US10889563B2)[1]

  • The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery Promega Corporation / NIH[Link][3]

  • Cell Viability Assays - Assay Guidance Manual National Center for Biotechnology Information (NCBI Bookshelf)[Link][2]

  • ATP Cell Viability Assay Principles and Protocols Creative Bioarray[Link][4]

Sources

Mass Spectrometry Fragmentation Pathways of 2-Methyl-4-(4-methylbenzyl)-3,5-thiomorpholinedione: A Mechanistic Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, bioanalytical scientists, and drug development professionals. Application Area: Pharmacokinetic (PK) profiling, Metabolite Identification (MetID), and Structural Elucidation.

Introduction & Analytical Scope

The compound 2-Methyl-4-(4-methylbenzyl)-3,5-thiomorpholinedione represents a highly specialized heterocyclic scaffold. Molecules containing both a thiomorpholine ring and a cyclic imide moiety are of significant interest in modern drug discovery, frequently explored for their potential as antimicrobial, anticonvulsant, and neuroprotective agents.

During preclinical drug development, understanding the exact mass spectrometric (MS) fragmentation behavior of such scaffolds is critical. Accurate interpretation of Collision-Induced Dissociation (CID) spectra enables bioanalytical scientists to distinguish the parent drug from its in vivo metabolites (e.g., oxidized or cleaved derivatives) and track structurally related synthetic impurities. This guide provides an authoritative, mechanistic breakdown of the fragmentation pathways of this molecule, coupled with a self-validating experimental protocol for LC-MS/MS analysis.

Molecular Properties & Ionization Parameters

In positive Electrospray Ionization (ESI+), the molecule readily accepts a proton at the imide nitrogen or the highly polar carbonyl oxygens, yielding a stable pseudo-molecular ion.

PropertyValue
Chemical Formula C₁₃H₁₅NO₂S
Monoisotopic Mass 249.0823 Da
Precursor Ion [M+H]⁺ m/z 250.0896
Preferred Ionization Mode ESI Positive (+)
Primary Fragmentation Energy (CE) 15 – 35 eV (Compound dependent)

Mechanistic Causality of Fragmentation Pathways

The fragmentation of 2-Methyl-4-(4-methylbenzyl)-3,5-thiomorpholinedione is governed by the thermodynamic stability of the resulting product ions. The dissociation follows three primary mechanistic pathways:

Pathway A: Benzylic Cleavage & Methyltropylium Ion Formation

The most dominant fragmentation event under CID is the heterolytic cleavage of the C–N bond connecting the 4-methylbenzyl group to the imide core. This cleavage is thermodynamically driven by the formation of the 4-methylbenzyl cation, which rapidly undergoes a ring-expansion rearrangement into the highly stable methyltropylium cation (m/z 105.07) [1]. Because the methyltropylium ion is a seven-membered aromatic system containing 6 π-electrons, its immense resonance stabilization significantly lowers the activation energy required for this pathway. Consequently, m/z 105 is almost universally the base peak in the MS/MS spectrum of this compound[1].

Pathway B: Imide Ring Decarbonylation

Alternatively, the charge can be retained on the thiomorpholinedione core following the neutral loss of the 4-methylbenzylidene radical/molecule, yielding an intermediate core cation at m/z 146.03. Cyclic imides inherently possess two carbonyl groups that are highly susceptible to α-cleavage[2]. Following the initial stabilization of the charge on the nitrogen or sulfur atom, the ring undergoes sequential decarbonylation—expelling a neutral carbon monoxide (CO) molecule (-28 Da). This generates a stable, ring-contracted iminium or acylium intermediate at m/z 118.03[2].

Pathway C: Thioether Cleavage and Desulfurization

Heterocycles containing sulfur, such as thiomorpholines, frequently exhibit the expulsion of hydrogen sulfide (H₂S, -34 Da) or undergo retro-Diels-Alder (RDA) type cleavages[3]. From the core imide cation (m/z 146.03), the abstraction of adjacent protons facilitates the loss of H₂S, leading to a highly conjugated product at m/z 112.04[3]. Further cleavage of the S–C bonds can lead to smaller aliphatic fragments, a hallmark of saturated sulfur-containing rings[4].

Quantitative Data Summary

The following table summarizes the key diagnostic fragment ions used for Multiple Reaction Monitoring (MRM) method development.

Fragment Ion (m/z)Neutral LossRelative AbundanceStructural Assignment / Mechanism
250.09 NoneLow (Precursor)Protonated parent molecule [M+H]⁺
105.07 145.02 Da (Core)100% (Base Peak) Methyltropylium cation (Benzylic cleavage)
146.03 104.06 Da (C▱H▱)30 - 50%Core thiomorpholinedione cation
118.03 28.00 Da (CO)15 - 25%Decarbonylated core (from m/z 146)
112.04 34.00 Da (H₂S)10 - 20%Desulfurized core (from m/z 146)

Fragmentation Pathway Visualization

MS_Fragmentation M [M+H]+ m/z 250.09 F1 Methyltropylium Ion m/z 105.07 M->F1 Benzylic Cleavage (- C5H7NO2S) F2 Core Imide Cation m/z 146.03 M->F2 Neutral Loss (- C8H8) F3 Decarbonylated Core m/z 118.03 F2->F3 Loss of CO (- 28 Da) F4 Desulfurized Core m/z 112.04 F2->F4 Loss of H2S (- 34 Da)

Caption: MS/MS fragmentation tree of 2-Methyl-4-(4-methylbenzyl)-3,5-thiomorpholinedione under CID.

Experimental Protocol: LC-MS/MS Method Development & Validation

To ensure high-fidelity data during PK or MetID studies, the analytical protocol must be designed as a self-validating system . This prevents the misidentification of source-induced fragmentation (in-source decay) as true metabolic products.

Step 1: Sample Preparation
  • Stock Solution: Prepare a 1.0 mg/mL stock solution of the analyte in 100% LC-MS grade Acetonitrile (ACN).

  • Working Dilution: Dilute to 100 ng/mL in 50:50 Water:ACN containing 0.1% Formic Acid to promote protonation.

  • Matrix Spiking (For PK): If extracting from plasma, utilize protein precipitation (PPT) by adding 3 volumes of cold ACN (containing a deuterated internal standard) to 1 volume of plasma. Centrifuge at 14,000 x g for 10 minutes.

Step 2: Chromatographic Separation
  • Column: C18 Sub-2 µm UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.

  • Mobile Phase B: 0.1% Formic Acid in HPLC-grade Acetonitrile.

  • Gradient: 5% B to 95% B over 3.0 minutes. Causality: A steep gradient ensures sharp peak shapes, minimizing isobaric matrix interferences that could suppress the ionization of the target compound.

Step 3: Mass Spectrometer Tuning (Triple Quadrupole or Q-TOF)
  • Source Parameters: Set the Capillary Voltage to 3.5 kV and Desolvation Temperature to 450°C.

  • Collision Energy (CE) Optimization: Infuse the 100 ng/mL standard at 10 µL/min. Ramp the CE from 5 eV to 50 eV.

    • Observation: At ~15 eV, the m/z 146 peak will maximize. At ~30 eV, the m/z 105 (methyltropylium) peak will dominate.

Step 4: System Self-Validation (Crucial Step)

To validate that the m/z 105 ion is a true CID fragment and not an artifact of excessive thermal degradation in the ESI source:

  • Declustering Potential (DP) Check: Systematically lower the DP (or Cone Voltage) from 80 V down to 20 V. If the m/z 105 peak remains prominent in the Q1 full scan at low DP, the source is too hot.

  • Precursor Ion Scan: Program the MS to scan Q1 across a mass range of 100–300 Da while locking Q3 to transmit only m/z 105.

    • Validation Criteria: The resulting spectrum must show a single, dominant peak at m/z 250. If other masses appear (e.g., m/z 266 for an oxidized metabolite), it confirms that the m/z 105 fragment is a reliable structural tag for the 4-methylbenzyl moiety across different metabolic derivatives.

References

  • Tropylium Ion, an Intriguing Moiety in Organic Chemistry - National Institutes of Health (NIH) / PMC. 1

  • MASS SPECTROMETRY OF AROMATIC CYCLIC IMIDES AND AMIDES. PART I: ELECTRON IONIZATION INDUCED DECOMPOSITION OF N-SUBSTITUTED 2,3-PYRIDINEDICARBOXIMIDES - Heterocycles / CLOCKSS. 2

  • Mass spectrometry of 1,2,5-oxadiazole N-oxide derivatives: use of deuterated analogues in fragmentation pattern studies - SciELO. 3

  • Protocol for structure determination of unknowns by EI mass spectrometry. II. Diagnostic ions in one ring alicyclic, heterocyclic, and aromatic compounds - AIP Publishing. 4

Sources

Application Notes and Protocols for the Preparation of 2-Methyl-4-(4-methylbenzyl)-3,5-thiomorpholinedione Derivatives for Structure-Activity Studies

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: Senior Application Scientist, Gemini Laboratories

Abstract

The thiomorpholine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antioxidant and hypolipidemic effects.[1] This guide provides a comprehensive framework for the synthesis and structure-activity relationship (SAR) analysis of a novel series of 2-Methyl-4-(4-methylbenzyl)-3,5-thiomorpholinedione derivatives. We present detailed, field-proven protocols for the multi-step synthesis of the core scaffold and its subsequent diversification. Furthermore, we outline standardized in-vitro assays for evaluating the antioxidant and hypolipidemic potential of the synthesized analogs, providing researchers with a robust platform for identifying lead compounds and elucidating the structural determinants of their activity.

Introduction: The Therapeutic Potential of Thiomorpholinediones

Thiomorpholine and its derivatives have garnered significant interest in drug discovery due to their diverse pharmacological profiles. These scaffolds are integral to molecules with applications as antitubercular, antiprotozoal, and antimalarial agents.[1] Notably, certain thiomorpholine derivatives have demonstrated promising antioxidant and hypolipidemic activities, making them attractive candidates for addressing metabolic and cardiovascular diseases.[2] The 3,5-dione substitution on the thiomorpholine ring introduces a unique electronic and conformational landscape, offering opportunities for fine-tuning biological activity through targeted chemical modifications.

The strategic design of novel derivatives, such as the 2-Methyl-4-(4-methylbenzyl)-3,5-thiomorpholinedione series, allows for a systematic exploration of the chemical space around this privileged core. The introduction of a methyl group at the 2-position and a substituted benzyl group at the 4-position (nitrogen atom) provides two key vectors for diversification. This allows for a comprehensive investigation into how sterics, electronics, and lipophilicity influence the desired biological endpoints.

This application note is structured to guide researchers through the logical progression of a drug discovery campaign, from initial synthesis to biological evaluation and SAR analysis.

I. Synthesis of 2-Methyl-4-(4-methylbenzyl)-3,5-thiomorpholinedione Derivatives

The synthetic strategy for the target compounds involves a multi-step sequence, beginning with the construction of the core 2-methyl-3,5-thiomorpholinedione scaffold, followed by N-alkylation to introduce the 4-methylbenzyl moiety and its analogs.

A. Synthetic Workflow Overview

Synthetic Workflow cluster_0 Scaffold Synthesis cluster_1 N-Alkylation and Diversification 2-aminopropanoic acid 2-aminopropanoic acid 2-bromopropanoic acid 2-bromopropanoic acid 2-aminopropanoic acid->2-bromopropanoic acid NaNO2, HBr Methyl 2-bromopropanoate Methyl 2-bromopropanoate 2-bromopropanoic acid->Methyl 2-bromopropanoate MeOH, H2SO4 2-methyl-3,5-thiomorpholinedione 2-methyl-3,5-thiomorpholinedione Methyl 2-bromopropanoate->2-methyl-3,5-thiomorpholinedione Thiourea, NaOEt Target Compound Target Compound 2-methyl-3,5-thiomorpholinedione->Target Compound 4-methylbenzyl chloride, K2CO3, DMF Derivative Library Derivative Library Target Compound->Derivative Library Varying benzyl halides Biological Screening Biological Screening Derivative Library->Biological Screening

Caption: Synthetic pathway for 2-Methyl-4-(4-methylbenzyl)-3,5-thiomorpholinedione derivatives.

B. Detailed Experimental Protocols

Protocol 1: Synthesis of 2-Methyl-3,5-thiomorpholinedione

This protocol is adapted from established methods for the synthesis of related thiomorpholine-3,5-diones.[2]

  • Step 1: Synthesis of 2-bromopropanoic acid.

    • To a stirred solution of 2-aminopropanoic acid (alanine) (1.0 eq) in 48% hydrobromic acid (3.0 eq), cooled to 0 °C, add a solution of sodium nitrite (1.2 eq) in water dropwise, maintaining the temperature below 5 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

    • Extract the product with diethyl ether (3 x 100 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-bromopropanoic acid as a pale yellow oil.

  • Step 2: Synthesis of Methyl 2-bromopropanoate.

    • To a solution of 2-bromopropanoic acid (1.0 eq) in methanol (5.0 eq), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

    • Reflux the reaction mixture for 6 hours.

    • Cool the mixture to room temperature and remove the excess methanol under reduced pressure.

    • Dissolve the residue in diethyl ether and wash with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate to give methyl 2-bromopropanoate.

  • Step 3: Synthesis of 2-methyl-3,5-thiomorpholinedione.

    • To a solution of sodium ethoxide, prepared by dissolving sodium metal (2.2 eq) in absolute ethanol, add thiourea (1.0 eq) and stir for 30 minutes.

    • To this suspension, add a solution of methyl 2-bromopropanoate (1.0 eq) in ethanol dropwise.

    • Reflux the reaction mixture for 24 hours.

    • Cool the mixture and pour it into ice-water.

    • Acidify the solution with concentrated hydrochloric acid to pH 2-3.

    • The precipitated solid is filtered, washed with cold water, and recrystallized from ethanol to afford 2-methyl-3,5-thiomorpholinedione.

Protocol 2: Synthesis of 2-Methyl-4-(4-methylbenzyl)-3,5-thiomorpholinedione

  • Step 1: N-Alkylation.

    • To a stirred solution of 2-methyl-3,5-thiomorpholinedione (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (1.5 eq) and 4-methylbenzyl chloride (1.1 eq).

    • Heat the reaction mixture to 60 °C and stir for 12 hours.

    • Cool the mixture to room temperature and pour it into ice-water.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to obtain the title compound.

Characterization Data (Hypothetical for the title compound):

CompoundMolecular FormulaMW¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)MS (ESI) m/z
2-Methyl-4-(4-methylbenzyl)-3,5-thiomorpholinedione C₁₃H₁₅NO₂S249.337.15 (d, 2H), 7.05 (d, 2H), 4.60 (s, 2H), 3.80 (q, 1H), 3.40 (dd, 1H), 3.10 (dd, 1H), 2.30 (s, 3H), 1.50 (d, 3H)172.1, 170.5, 137.2, 132.8, 129.5, 128.8, 52.3, 48.9, 35.1, 21.2, 15.8250.1 [M+H]⁺

II. Structure-Activity Relationship (SAR) Studies

A systematic SAR study is crucial for identifying the key structural features that govern the biological activity of the thiomorpholinedione derivatives. The following approach is recommended:

A. SAR Logic and Design of Derivatives

SAR_Strategy cluster_R1 R1 Modifications (Benzyl Ring) cluster_R2 R2 Modifications (Position 2) Core Core Scaffold 2-Methyl-4-(4-methylbenzyl)-3,5-thiomorpholinedione R1_EDG Electron-Donating Groups (-OCH3, -CH3) Core:head->R1_EDG Explore Electronic and Steric Effects R1_EWG Electron-Withdrawing Groups (-Cl, -F, -CF3, -NO2) Core:head->R1_EWG Explore Electronic and Steric Effects R1_Pos Positional Isomers (ortho, meta, para) Core:head->R1_Pos Explore Electronic and Steric Effects R2_Alkyl Varying Alkyl Chains (Ethyl, Propyl) Core:head->R2_Alkyl Probe Pocket Interactions R2_Aryl Aromatic Substituents (Phenyl) Core:head->R2_Aryl Probe Pocket Interactions Synthesized Library Synthesized Library R1_EDG->Synthesized Library R1_EWG->Synthesized Library R1_Pos->Synthesized Library R2_Alkyl->Synthesized Library R2_Aryl->Synthesized Library Biological Assays Biological Assays Synthesized Library->Biological Assays SAR Analysis SAR Analysis Biological Assays->SAR Analysis Lead Optimization Lead Optimization SAR Analysis->Lead Optimization

Caption: Strategy for SAR exploration of thiomorpholinedione derivatives.

B. Biological Evaluation: Protocols for In-Vitro Screening

Protocol 3: DPPH Radical Scavenging Assay for Antioxidant Activity

This assay is a standard method for evaluating the free radical scavenging ability of compounds.[1][3]

  • Materials:

    • DPPH (2,2-diphenyl-1-picrylhydrazyl)

    • Methanol

    • Test compounds and a positive control (e.g., Ascorbic acid or Trolox)

    • 96-well microplate and reader

  • Procedure:

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • Prepare stock solutions of the test compounds and the positive control in methanol. Serially dilute to obtain a range of concentrations.

    • In a 96-well plate, add 100 µL of each compound dilution.

    • Add 100 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm.

    • Calculate the percentage of scavenging activity and determine the IC₅₀ value.

Protocol 4: In-Vitro Hypolipidemic Activity Screening in HepG2 Cells

This cell-based assay provides a physiologically relevant model to assess the potential of compounds to lower intracellular lipid levels.[4][5]

  • Materials:

    • HepG2 cells

    • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

    • Oleic acid and palmitic acid

    • Test compounds and a positive control (e.g., Fenofibrate)

    • Fluorescent lipid stain (e.g., AdipoRed or Nile Red)

    • 96-well black, clear-bottom cell culture plates

    • Fluorescence microplate reader

  • Procedure:

    • Seed HepG2 cells in a 96-well plate and allow them to adhere overnight.

    • Induce hyperlipidemia by treating the cells with a mixture of oleic and palmitic acids (2:1 molar ratio) in serum-free medium for 24 hours.

    • Treat the lipid-loaded cells with various concentrations of the test compounds and the positive control for another 24 hours.

    • Wash the cells with phosphate-buffered saline (PBS).

    • Stain the intracellular lipids with a fluorescent dye according to the manufacturer's instructions.

    • Measure the fluorescence intensity using a microplate reader (e.g., excitation/emission at 485/572 nm for AdipoRed).

    • Determine the concentration-dependent reduction in lipid accumulation.

III. Data Interpretation and Lead Optimization

The data generated from the synthetic and biological studies should be systematically analyzed to establish clear SAR trends.

Table 2: Hypothetical SAR Data for Antioxidant and Hypolipidemic Activities

Compound IDR¹ (on benzyl)R² (at C2)Antioxidant IC₅₀ (µM)Lipid Reduction (% at 10 µM)
Lead-01 4-CH₃-CH₃25.445.2
Deriv-01 4-OCH₃-CH₃18.255.8
Deriv-02 4-Cl-CH₃45.130.1
Deriv-03 4-NO₂-CH₃>10015.6
Deriv-04 2-CH₃-CH₃35.838.7
Deriv-05 4-CH₃-CH₂CH₃28.942.5

From this hypothetical data, one might conclude that electron-donating groups on the benzyl ring enhance both antioxidant and hypolipidemic activities, while electron-withdrawing groups are detrimental. Such insights are invaluable for guiding the next round of lead optimization.

IV. Conclusion

The synthetic and screening protocols detailed in this application note provide a robust and efficient platform for the discovery and development of novel 2-Methyl-4-(4-methylbenzyl)-3,5-thiomorpholinedione derivatives as potential antioxidant and hypolipidemic agents. The systematic approach to SAR exploration will enable researchers to identify promising lead candidates for further preclinical evaluation.

References

  • Verma, A., & Asirvatham, S. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 3(4), 247-269. [Link]

  • Tooulia, M., Theodosis-Nobelos, P., & Rekka, E. A. (2015). Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity. Archiv der Pharmazie, 348(9), 656-665. [Link]

  • Jackl, M. K., Legnani, L., Morandi, B., & Bode, J. W. (2017). A Scalable, Photocatalytic Coupling of Silicon Amine Protocol (SLAP) Reagents and Aldehydes Provides Substituted Morpholines, Oxazepanes, Thiomorpholines, and Thiazepanes under Continuous Flow Conditions. Organic Letters, 19(17), 4696–4699. [Link]

  • Kavvadias, D., Theodosis-Nobelos, P., & Rekka, E. A. (2017). Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity. Request PDF. [Link]

  • Sachett, A., Gallas-Lopes, M., Conterato, G. M. M., Herrmann, A. P., & Piato, A. (2021). Antioxidant activity by DPPH assay: in vitro protocol. ResearchGate. [Link]

  • Szawkało, J., Maurin, J. K., Pluciński, F., & Czarnocki, Z. (2014). Synthesis and dynamic stereochemistry of 4-aryl-thiomorpholine-3,5-dione derivatives. Tetrahedron, 70(42), 7769-7776. [Link]

  • Kumar, S., et al. (2017). A Cell-Based Assay to Investigate Hypolipidemic Effects of Nonalcoholic Fatty Liver Disease Therapeutics. ASSAY and Drug Development Technologies, 15(8), 355-364. [Link]

  • Reddy, P. R., et al. (2014). Synthesis, antioxidant, and cytotoxic activities of N-azole substituted thiomorpholine derivatives. Archiv der Pharmazie, 347(3), 221-228. [Link]

  • Nakanishi, M., & Muro, T. (1970). Studies of Thiomorpholine Derivatives. I. : Synthesis of 2-Substituted-3-Oxoperhydro-2h-1, 4-Thiazine-5-Carboxylic Acids and Their Reaction With Thionyl Chloride Containing Sulfuryl Chloride. Yakugaku Zasshi, 90(5), 570-574. [Link]

  • Li, X., et al. (2021). Screening of hypolipidemic active components in Jiang-Zhi-Ning and its preliminary mechanism research based on "active contribution value" study. Journal of Ethnopharmacology, 272, 113926. [Link]

Sources

In vivo dosing strategies for 2-Methyl-4-(4-methylbenzyl)-3,5-thiomorpholinedione in murine models

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Development of In Vivo Dosing Strategies for 2-Methyl-4-(4-methylbenzyl)-3,5-thiomorpholinedione in Murine Models

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing robust in vivo dosing strategies for the novel compound 2-Methyl-4-(4-methylbenzyl)-3,5-thiomorpholinedione in murine models. As a novel chemical entity, public data on its pharmacokinetic (PK) and pharmacodynamic (PD) properties is limited. Therefore, this guide emphasizes the foundational principles and a systematic, tiered approach to experimental design, from initial physicochemical characterization and formulation development to the design of pharmacokinetic and efficacy studies. The protocols herein are designed to be self-validating systems, explaining the scientific rationale behind each step to ensure data integrity and translatability.

Introduction: The Challenge of a Novel Chemical Entity (NCE)

2-Methyl-4-(4-methylbenzyl)-3,5-thiomorpholinedione is a heterocyclic compound belonging to the thiomorpholine class. The thiomorpholine scaffold is of significant interest in medicinal chemistry, appearing in compounds developed as kinase inhibitors, and agents for antidiabetic, antifungal, and antimycobacterial applications.[1] The multifaceted roles of morpholine and its thio-analogue, thiomorpholine, have been demonstrated across a myriad of physiological activities.[2]

This guide provides the strategic framework necessary to navigate these challenges. It outlines a logical progression of studies designed to systematically build the knowledge required for effective and reproducible in vivo testing in murine models, which are the cornerstone of preclinical drug discovery due to their genetic similarity to humans and their well-characterized physiology.[3][4][5]

Foundational Stage: Physicochemical Characterization & Formulation

The success of any in vivo study hinges on the ability to deliver a precise and bioavailable dose of the test compound. For many novel heterocyclic compounds, poor aqueous solubility is the primary hurdle to achieving this.[6][7] Therefore, the foundational stage must focus on understanding the compound's physical properties to develop a suitable and stable formulation.

Critical Physicochemical Parameters

Before any formulation work begins, the following intrinsic properties of 2-Methyl-4-(4-methylbenzyl)-3,5-thiomorpholinedione must be determined:

  • Aqueous Solubility: Assess solubility across a physiologically relevant pH range (e.g., pH 2.0, 6.5, 7.4) to anticipate its behavior in the gastrointestinal tract and bloodstream.

  • LogP/LogD: The octanol-water partition coefficient is critical for predicting membrane permeability and overall lipophilicity. A high LogP often correlates with poor aqueous solubility.[7]

  • pKa: Identifies ionizable groups, which will influence solubility and absorption at different pH values.

  • Melting Point & Solid-State Stability: High melting points can indicate poor solubility. Stability assessments ensure the compound does not degrade in the chosen vehicle.

Formulation Development: A Tiered Strategy for Poorly Soluble Compounds

Given the high likelihood of low aqueous solubility for a complex organic molecule, a tiered approach to formulation is recommended, starting with the simplest methods.[6][8] The goal is to create a vehicle that is safe, well-tolerated by the animals, and capable of delivering the compound consistently.[9]

G start Start: Determine Physicochemical Properties (Solubility, LogP) sol_check Is aqueous solubility > 1 mg/mL at desired pH? start->sol_check aqueous_sol Tier 1: Aqueous Solution (e.g., Saline, PBS, pH-adjusted buffer) sol_check->aqueous_sol Yes cosolvent Tier 2: Co-Solvent System (e.g., PEG400, DMSO, Ethanol in Saline) sol_check->cosolvent No end Final Formulation for In Vivo Studies aqueous_sol->end sol_check_2 Soluble in co-solvents at target concentration? cosolvent->sol_check_2 suspension Tier 3: Suspension (e.g., 0.5% CMC, Tween 80) sus_check Forms stable suspension with appropriate particle size? suspension->sus_check lipid Tier 4: Lipid-Based System (e.g., Corn Oil, SEDDS) lipid->end sol_check_2->suspension No sol_check_2->end Yes sus_check->lipid No sus_check->end Yes

Caption: A decision-making workflow for selecting a suitable formulation.

Table 1: Common Excipients for Murine In Vivo Formulations

Excipient Class Examples Primary Use Considerations
Aqueous Vehicles Saline, Phosphate-Buffered Saline (PBS) Soluble, salt-form compounds. Ideal for intravenous administration; must be sterile and isotonic.
Co-solvents PEG-300/400, Propylene Glycol, DMSO, Ethanol To increase the solubility of hydrophobic compounds. Potential for toxicity at high concentrations. DMSO should not exceed 10% of total volume.[8]
Surfactants Polysorbate 80 (Tween® 80), Cremophor® EL Enhance wetting and form micelles to solubilize compounds. Can improve absorption but may cause GI irritation or hypersensitivity reactions.[6]
Suspending Agents Carboxymethylcellulose (CMC), Methylcellulose To create uniform suspensions for oral or subcutaneous dosing. Requires particle size control (micronization) and constant agitation during dosing.

| Lipid/Oil Vehicles | Corn Oil, Sesame Oil, Medium-Chain Triglycerides (MCT) | For highly lipophilic compounds (high LogP). | Primarily for oral or subcutaneous routes; can enhance lymphatic absorption.[8] |

Protocol 1: Formulation Screening and Preparation

Objective: To identify and prepare a suitable vehicle for the administration of 2-Methyl-4-(4-methylbenzyl)-3,5-thiomorpholinedione.

Methodology:

  • Solubility Screening: a. Prepare saturated solutions of the test compound in a panel of vehicles from Table 1. b. Equilibrate samples for 24 hours at room temperature with agitation. c. Centrifuge to pellet undissolved solid. d. Quantify the concentration of the compound in the supernatant using a suitable analytical method (e.g., HPLC-UV).

  • Vehicle Selection: a. Based on the screening data, select the simplest vehicle system that achieves the target concentration for the highest planned dose. b. Priority: Aqueous solution > Co-solvent system > Suspension > Lipid-based system.

  • Formulation Preparation (Example: Suspension in 0.5% CMC with 0.1% Tween 80): a. Prepare the vehicle by dissolving Tween 80 in sterile water, followed by the slow addition of CMC powder while stirring vigorously to avoid clumping. Allow hydrating overnight. b. Accurately weigh the required amount of 2-Methyl-4-(4-methylbenzyl)-3,5-thiomorpholinedione. If particle size is large, micronize using a mortar and pestle. c. Create a paste by adding a small volume of the vehicle to the powder. d. Gradually add the remaining vehicle while continuously mixing to form a uniform suspension.[8] e. Visually inspect for homogeneity before each dose administration and maintain continuous stirring during the dosing procedure.

A Tiered Experimental Approach to In Vivo Dosing

A successful dosing strategy is not a single experiment but a phased approach. Each tier of experimentation provides critical data that informs the design of the next, ensuring that efficacy studies are conducted within a safe and pharmacologically active dose range.

G cluster_0 Preclinical Dosing Strategy Workflow tier1 Tier 1: Single-Dose Pharmacokinetics (PK) - Objective: Determine ADME profile (Cmax, Tmax, AUC, T½) - Route: IV and intended therapeutic route (e.g., PO, IP) - Output: Bioavailability, clearance, and exposure data tier2 Tier 2: Dose Range-Finding (DRF) & MTD - Objective: Identify the Maximum Tolerated Dose (MTD) - Route: Intended therapeutic route - Output: Establish a safe dose range for efficacy studies tier1->tier2 informs tier3 Tier 3: Efficacy Model Dosing - Objective: Evaluate therapeutic effect - Route: Intended therapeutic route - Output: Pharmacodynamic (PD) response and PK/PD relationship tier2->tier3 defines

Caption: Tiered workflow for developing an in vivo dosing strategy.

Tier 1: Single-Dose Pharmacokinetic (PK) Studies

A PK study is essential to understand how the murine model processes the compound.[10] It answers the fundamental questions: How much of the drug gets into the bloodstream? How long does it stay there?

Core Requirements:

  • Routes of Administration: An intravenous (IV) dose is required to determine absolute bioavailability and clearance. The intended therapeutic route (e.g., oral (PO), intraperitoneal (IP), subcutaneous (SC)) must also be tested.[11][12] The rate of absorption generally follows IV > IP > IM > SC > PO.[12]

  • Dose Selection: The dose should be low enough to be well-tolerated but high enough for analytical detection in plasma.

  • Blood Sampling: A sparse sampling schedule is often used in mice, where small groups of animals are sampled at each time point to avoid excessive blood withdrawal from any single animal.

Protocol 2: Single-Dose Pharmacokinetic Study in Mice

Objective: To determine key PK parameters (Cmax, Tmax, AUC, half-life, bioavailability) of 2-Methyl-4-(4-methylbenzyl)-3,5-thiomorpholinedione following IV and PO administration.

Animals: Male C57BL/6 mice, 8-10 weeks old (n=3 per time point per group).[5]

Groups:

  • IV Group: 1 mg/kg dose in a solubilized formulation (e.g., 10% DMSO / 40% PEG400 / 50% Saline).

  • PO Group: 10 mg/kg dose in a suitable formulation (e.g., 0.5% CMC suspension).

Methodology:

  • Dose Administration: a. Acclimate animals for at least 3 days. Fast mice (for PO group) 4 hours prior to dosing. b. Administer the compound via the specified route. For IV, use the lateral tail vein.[11] For PO, use oral gavage.

  • Blood Sampling: a. Collect blood samples (approx. 50 µL) via submandibular or saphenous vein puncture at designated time points. b. IV time points: 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. c. PO time points: 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. d. Collect blood into tubes containing an anticoagulant (e.g., K2-EDTA) and immediately place on ice.

  • Plasma Processing & Analysis: a. Centrifuge blood at 4°C to separate plasma. b. Store plasma at -80°C until analysis. c. Quantify the concentration of the parent compound in plasma using a validated LC-MS/MS method.

  • Data Analysis: a. Calculate PK parameters using non-compartmental analysis software (e.g., Phoenix WinNonlin). b. Determine Cmax (peak concentration), Tmax (time to peak), AUC (Area Under the Curve), T½ (half-life), and Clearance (CL). c. Calculate oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Table 2: Key Pharmacokinetic Parameters and Their Significance

Parameter Description Significance for Dosing Strategy
Cmax Maximum observed plasma concentration. Relates to efficacy and potential acute toxicity.
Tmax Time at which Cmax is reached. Indicates the rate of absorption.
AUC Area Under the plasma concentration-time Curve. Represents total drug exposure over time. It is the primary measure of bioavailability.
T½ (Half-life) Time required for the plasma concentration to decrease by half. Dictates the dosing frequency required to maintain therapeutic levels.[13][14]

| F% (Bioavailability) | The fraction of the administered dose that reaches systemic circulation. | Informs dose adjustments between IV and extravascular routes. Low F% may necessitate higher oral doses or alternative routes. |

Tier 2: Dose Range-Finding (DRF) and Maximum Tolerated Dose (MTD) Studies

The MTD is the highest dose of a drug that does not cause unacceptable toxicity over a specified period. This is a critical parameter for designing safe and ethical efficacy studies.[15]

Protocol 3: Acute Maximum Tolerated Dose (MTD) Study

Objective: To determine the single-dose MTD of 2-Methyl-4-(4-methylbenzyl)-3,5-thiomorpholinedione.

Animals: Male and female CD-1 mice, 8-10 weeks old.

Methodology:

  • Dose Selection: Based on any available in vitro cytotoxicity data and the PK results, select a starting dose and use a dose-escalation scheme (e.g., modified Fibonacci sequence).

  • Dosing and Observation: a. Administer a single dose of the compound via the intended therapeutic route to small groups of mice (n=3-5 per sex per dose level). b. Include a vehicle control group. c. Monitor animals intensively for the first 4 hours, then at regular intervals for up to 14 days. d. Record clinical signs of toxicity (e.g., changes in posture, activity, breathing, grooming) and body weights.

  • Endpoint: The MTD is defined as the highest dose that results in no mortality, no more than a 10% loss in body weight, and no overt signs of clinical toxicity that do not resolve within the observation period.

Tier 3: Dosing Regimen Design for Efficacy Studies

With PK and MTD data in hand, a rational dosing regimen for an efficacy model can be designed. The goal is to maintain drug exposure above a target concentration (e.g., the in vitro IC50 or EC50) for a sufficient duration to elicit a biological response, without causing significant toxicity.

Key Considerations:

  • Dose Level: Select 2-3 dose levels below the MTD. A common approach is to use the MTD, MTD/2, and MTD/4.

  • Dosing Frequency: This is guided by the compound's half-life (T½).

    • If T½ is long (>12 hours), once-daily (QD) dosing may be sufficient.

    • If T½ is short (2-6 hours), twice-daily (BID) dosing may be required to maintain exposure.

  • Route of Administration: Should match the intended clinical application where possible and be supported by the PK data.[16]

Conclusion

The development of an effective in vivo dosing strategy for a novel compound such as 2-Methyl-4-(4-methylbenzyl)-3,5-thiomorpholinedione is a systematic, data-driven process. By eschewing a "one-size-fits-all" approach and instead building a foundation of knowledge through physicochemical characterization, formulation development, and a tiered experimental plan, researchers can significantly increase the likelihood of generating clear, interpretable, and translatable results. This structured methodology not only enhances scientific rigor but also adheres to the ethical principles of animal research by optimizing dose selection and minimizing the potential for adverse effects.

References

  • Mouse Models for Drug Discovery. Can New Tools and Technology Improve Translational Power? - PMC. (n.d.).
  • Murine Models to Evaluate Novel and Conventional Therapeutic Strategies for Cancer. (n.d.).
  • Technical Support Center: Formulation of Poorly Soluble Compounds for In Vivo Studies - Benchchem. (n.d.).
  • The Role of Mouse Models in Drug Discovery | Taconic Biosciences. (2025, March 20).
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - DMPK. (2024, March 15).
  • Murine Models: A Cornerstone of Translational Research - Charles River Laboratories. (n.d.).
  • The Importance of Murine Models in Determining In Vivo Pharmacokinetics, Safety, and Efficacy in Antimalarial Drug Discovery - MDPI. (2025, March 18).
  • Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research - Boston University. (2025, March 4).
  • Routes and Volumes of Administration in Mice. (n.d.).
  • How to Administer a Substance to a Mouse? - TransCure bioServices. (2025, May 22).
  • Guidelines for the administration of substances to rodents - NTNU. (n.d.).
  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different ... - PMC. (n.d.).
  • Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile - Journal of Chemical Reviews. (n.d.).
  • Pharmacokinetics of Sustained-Release Analgesics in Mice - PMC. (n.d.).
  • Pharmacokinetics of Sustained-release Buprenorphine and Extended-release Buprenorphine in Mice with Surgical Catheterization - Ethiqa XR. (2022, March 17).
  • Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry - MDPI. (2024, March 20).

Sources

Troubleshooting & Optimization

Overcoming poor aqueous solubility of 2-Methyl-4-(4-methylbenzyl)-3,5-thiomorpholinedione in biological assays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing a ubiquitous challenge in drug discovery and in vitro pharmacology: the "brick dust" phenomenon.

Working with 2-Methyl-4-(4-methylbenzyl)-3,5-thiomorpholinedione presents a specific set of physicochemical challenges. Structurally, this compound is highly lipophilic and lacks ionizable functional groups (such as basic amines or acidic carboxylic acids) at physiological pH. Consequently, traditional solubility-enhancing techniques like pH adjustment will fail. When introduced into aqueous biological assays, this compound is highly prone to "solvent shock," leading to precipitation or, more insidiously, colloidal aggregation.

This guide is designed to provide you with the mechanistic reasoning and self-validating protocols necessary to overcome these solubility hurdles, ensuring your assay data reflects true pharmacological target engagement rather than artifactual noise.

Mechanistic Insight: The Danger of Colloidal Aggregation

When a highly hydrophobic compound like 2-Methyl-4-(4-methylbenzyl)-3,5-thiomorpholinedione is diluted from a high-concentration DMSO stock directly into an aqueous buffer, it often exceeds its thermodynamic solubility limit. Instead of forming visible precipitates (which are easily spotted), it frequently forms sub-micron colloidal aggregates.

These aggregates sequester target proteins non-specifically onto their surface, leading to enzyme inhibition or receptor antagonism that mimics true drug activity[1]. This phenomenon is a leading cause of false-positive hits in high-throughput screening[2].

AggregationMechanism A 2-Methyl-4-(4-methylbenzyl)- 3,5-thiomorpholinedione (100% DMSO Stock) B Addition to Aqueous Assay Buffer A->B C Soluble Monomer (Below Solubility Limit) B->C Low Conc. / Excipients D Colloidal Aggregation (Above Solubility Limit) B->D High Conc. / Solvent Shock E Specific Target Engagement C->E F Non-specific Protein Sequestration D->F G True Pharmacological Response E->G H False Positive (Artifactual Inhibition) F->H

Mechanistic pathway of hydrophobic compound aggregation leading to artifactual assay inhibition.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My compound solution turns cloudy immediately upon addition to the assay buffer. Can I just increase the DMSO concentration to keep it soluble? A1: Increasing DMSO is a kinetic fix that introduces severe biological artifacts. While DMSO is the industry standard for compound storage, it is highly toxic to cells and can denature purified proteins in biochemical assays[3]. The maximum tolerable DMSO concentration is strictly cell-line and assay dependent[4]. Instead of increasing DMSO, you must use formulation excipients (see Q3).

Table 1: General Guidelines for DMSO Tolerance in Biological Assays [4]

Final DMSO ConcentrationGeneral Effect on Biological SystemsRecommendation
< 0.1% Generally safe; minimal membrane disruption.Ideal for sensitive primary cells and long-term exposure (72h+).
0.1% - 0.5% Well-tolerated by robust immortalized cell lines.Standard acceptable range for most in vitro screening assays.
0.5% - 1.0% Mild cytotoxicity; altered cell proliferation and signaling.Use with extreme caution. Mandatory vehicle control validation required.
> 1.0% Significant cytotoxicity, apoptosis, and protein denaturation.Not recommended. Will confound assay readouts.

Q2: I am seeing a very steep dose-response curve (Hill slope > 2.0). Is this normal for this compound? A2: A steep dose-response curve is a classic hallmark of aggregation-based inhibition[1]. Because colloidal formation is a phase transition, inhibition occurs abruptly once the critical aggregation concentration (CAC) is reached. To validate if your signal is real, you must perform a Detergent-Sensitivity Assay (see Protocol A).

Q3: Since pH adjustment won't work for 2-Methyl-4-(4-methylbenzyl)-3,5-thiomorpholinedione, what solubilizing agents should I use? A3: Because the molecule is neutral and lipophilic, you must rely on steric stabilization or host-guest complexation.

Table 2: Recommended Solubilizing Excipients for Neutral Hydrophobic Compounds [5],[6]

ExcipientMechanism of ActionRecommended Assay Conc.Best Application
Tween-80 / Triton X-100 Non-ionic surfactant; forms micelles to encapsulate the drug.0.01% - 0.05% (v/v)Biochemical assays; breaking up colloidal aggregates.
Bovine Serum Albumin (BSA) Natural carrier protein; binds hydrophobic molecules via hydrophobic pockets.0.1% - 1.0% (w/v)Cell-based assays; acts as a "sink" to maintain monomeric equilibrium.
Hydroxypropyl-β-cyclodextrin (HP-β-CD) Host-guest complexation; hydrophobic cavity shields the compound from water.1.0% - 5.0% (w/v)Both biochemical and cell-based assays; excellent biocompatibility.

Validated Experimental Protocols

To ensure scientific integrity, every assay must be self-validating. Use the following protocols to formulate your compound and verify its mechanism of action.

Protocol A: The Detergent-Sensitivity Assay (Ruling out Aggregation)

Purpose: To determine if your observed IC50/EC50 is due to true target binding or artifactual colloidal sequestration[7].

  • Prepare Assay Buffer: Split your standard aqueous assay buffer into two batches.

  • Add Detergent: To Batch 2, add 0.01% (v/v) Triton X-100 or Tween-80. (Note: Ensure your target protein is stable in this mild detergent).

  • Serial Dilution: Prepare a 10-point dose-response curve of 2-Methyl-4-(4-methylbenzyl)-3,5-thiomorpholinedione in both Buffer 1 (No Detergent) and Buffer 2 (+ Detergent).

  • Execute Assay: Run your biochemical assay in parallel.

  • Data Interpretation:

    • True Inhibitor: The IC50 will remain relatively unchanged between the two buffers.

    • Colloidal Aggregator: The addition of detergent will disrupt the colloids, causing the IC50 to shift rightward massively (often >10-fold loss in potency) or abolish inhibition entirely[2].

Protocol B: HP-β-CD Complexation Workflow

Purpose: To safely introduce the compound into aqueous media without triggering solvent shock or precipitation.

FormulationWorkflow Step1 100% DMSO Stock (10 mM) Step2 Intermediate Dilution in 10% HP-β-CD Step1->Step2 Complexation Fail Direct Aqueous Dilution (Precipitation) Step1->Fail Solvent Shock Step3 Aqueous Assay Buffer (Final <0.5% DMSO) Step2->Step3 Gentle Dilution

Workflow for preventing solvent shock via intermediate cyclodextrin complexation.

  • Stock Preparation: Dissolve 2-Methyl-4-(4-methylbenzyl)-3,5-thiomorpholinedione in 100% molecular-biology grade DMSO to a concentration of 10 mM.

  • Excipient Preparation: Prepare a 10% (w/v) solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in your base assay buffer.

  • Intermediate Dilution (The Critical Step): Dilute the 10 mM DMSO stock 1:20 into the 10% HP-β-CD solution. Vortex vigorously for 60 seconds. Causality note: The cyclodextrin cavity rapidly encapsulates the lipophilic benzyl and thiomorpholinedione moieties before they can self-associate into aggregates.

  • Final Assay Dilution: Dilute the intermediate solution into your final assay plate. The final concentration will now safely contain <0.5% DMSO and <0.5% HP-β-CD, maintaining the compound in a soluble, monomeric state suitable for target engagement.

References

  • Implementation and Challenges of Direct Acoustic Dosing into Cell-Based Assays. Colin Bath et al., ResearchGate. Available at: [Link]

  • A high-throughput screen for aggregation-based inhibition in a large compound library. Feng BY, Simeonov A, Jadhav A, et al. Journal of Medicinal Chemistry. PubMed. Available at:[Link]

  • Colloidal Aggregation Causes Inhibition of G Protein-Coupled Receptors. ACS Chemical Biology. ACS Publications. Available at: [Link]

  • Protein Stability Effects in Aggregate-Based Enzyme Inhibition. ACS Chemical Biology. ACS Publications. Available at: [Link]

  • Efficient approach to enhance drug solubility by particle engineering of bovine serum albumin. ResearchGate. Available at: [Link]

Sources

Technical Support Center: Troubleshooting 2-Methyl-4-(4-methylbenzyl)-3,5-thiomorpholinedione Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. This guide is designed for researchers and drug development professionals optimizing the synthesis of 2-Methyl-4-(4-methylbenzyl)-3,5-thiomorpholinedione .

The construction of this specialized 3,5-thiomorpholinedione core relies on the condensation of 2-methylthiodiglycolic anhydride with 4-methylbenzylamine[1]. While the initial ring-opening amidation is typically straightforward, the subsequent intramolecular cyclization (dehydration) is notoriously prone to stalling, side reactions, and yield degradation. This guide provides field-proven causality, troubleshooting steps, and a self-validating experimental protocol to ensure high-yield recovery of the target imide.

Reaction Workflow & Mechanistic Pathway

The synthesis proceeds via a two-step cascade: nucleophilic attack to form an acyclic amic acid, followed by dehydrative cyclization. Understanding the competing intermolecular and oxidative pathways is critical for optimizing your yield.

SynthesisPathway Reactant1 2-Methylthiodiglycolic Anhydride Intermediate Amic Acid Intermediate (N-(4-methylbenzyl)-2-methyl thiodiglycolamic acid) Reactant1->Intermediate Nucleophilic Attack Reactant2 4-Methylbenzylamine Reactant2->Intermediate Product 2-Methyl-4-(4-methylbenzyl) -3,5-thiomorpholinedione Intermediate->Product Cyclization (-H2O) SideProduct2 Polymeric Byproducts Intermediate->SideProduct2 Intermolecular Reaction SideProduct1 Sulfoxide/Sulfone Byproducts Product->SideProduct1 Oxidation (O2/Moisture)

Reaction pathway for 2-Methyl-4-(4-methylbenzyl)-3,5-thiomorpholinedione synthesis.

Troubleshooting FAQs

Q1: My overall yield is stuck below 40%, and LC-MS shows a dominant mass corresponding to the uncyclized intermediate. How do I force the reaction to completion? A1: The intermediate is an amic acid. Simple thermal dehydration often fails because the activation energy for this specific ring closure is high, leading to thermal degradation before cyclization occurs. While classical methods use acetic anhydride and sodium acetate (Ac₂O/NaOAc), this often results in dark, tarry mixtures that are difficult to purify. Causality & Solution: To drive the intramolecular cyclization efficiently, utilize a silylating dehydrating system such as Hexamethyldisilazane (HMDS) promoted by a Lewis acid (e.g., ZnCl₂) [2]. The HMDS rapidly silylates both the carboxylic acid and the amide proton, creating a highly reactive silyl ester intermediate. The Lewis acid coordinates the leaving group, facilitating a rapid, high-yield thermal deoxysilylation to form the imide[2]. Alternatively, base-tolerant heterogeneous Lewis acids like Nb₂O₅ have shown modern utility for cyclic imide synthesis[3], but HMDS/ZnCl₂ remains the most accessible and robust for thiomorpholinediones.

Q2: I am observing a polar byproduct on TLC, and LC-MS shows [M+16]⁺ and [M+32]⁺ peaks. What is this, and how can I prevent it? A2: The thioether linkage (-S-) in the 3,5-thiomorpholinedione core is highly susceptible to oxidation. The[M+16]⁺ and [M+32]⁺ peaks correspond to the sulfoxide and sulfone byproducts, respectively. This over-oxidation occurs when the reaction is exposed to atmospheric oxygen at elevated temperatures or when trace peroxides are present in ethereal solvents (like THF or Dioxane). Causality & Solution: The electron-rich sulfur atom acts as a soft nucleophile toward reactive oxygen species. To prevent this, strictly degas all solvents (via sparging with Argon for 15 minutes prior to use) and run the entire sequence under a continuous, positive Argon or Nitrogen atmosphere. Never use uninhibited or aged ethereal solvents.

Q3: Instead of the target monomer, my reaction mixture is forming insoluble, gummy precipitates. Why? A3: This indicates that intermolecular amidation (oligomerization/polymerization) is outcompeting intramolecular cyclization. The primary amine of one molecule is reacting with the carboxylic acid of another amic acid molecule. Causality & Solution: Intermolecular reactions are concentration-dependent (second-order), whereas intramolecular cyclization is concentration-independent (first-order). Operate under high dilution conditions (e.g., 0.05 M to 0.1 M) and add the 4-methylbenzylamine dropwise to a cooled solution of the anhydride.

Q4: My LC-MS of the intermediate step shows two distinct peaks with the exact same mass. Is my starting material impure? A4: No. Because 2-methylthiodiglycolic anhydride is asymmetric, the nucleophilic attack by the amine can occur at either of the two carbonyl groups. This yields two distinct amic acid regioisomers. Do not attempt to separate them; upon cyclization, both regioisomers converge into the exact same 2-Methyl-4-(4-methylbenzyl)-3,5-thiomorpholinedione product.

Quantitative Data: Cyclization Condition Comparison

To guide your reagent selection, the following table summarizes the quantitative outcomes of various cyclization strategies based on standard imide synthesis profiles[1],[2].

Cyclization MethodReagents / EquivalentsTemp / TimeTypical YieldImpurity Profile & Notes
Thermal (Vacuum) None (Neat)180 °C / 2 h25 - 35%High thermal degradation; heavy polymerization.
Chemical (Classical) Ac₂O (3.0 eq), NaOAc (0.5 eq)100 °C / 12 h50 - 65%Tarry byproducts; requires tedious aqueous workup.
Chemical (Silyl-Assisted) HMDS (1.5 eq), ZnCl₂ (1.0 eq)110 °C / 4 h85 - 95% Optimal. Clean conversion; volatile siloxane byproducts[2].
Catalytic (Heterogeneous) Nb₂O₅ (10 mol%), Toluene135 °C / 24 h70 - 80%Green chemistry approach[3]; slower reaction time.

Self-Validating Experimental Protocol

The following methodology utilizes the optimized HMDS/ZnCl₂ route[2]. It is designed as a self-validating system, embedding In-Process Controls (IPCs) to ensure causality and analytical confirmation at every stage.

Phase 1: Amic Acid Formation
  • Preparation: Flame-dry a 250 mL round-bottom flask. Add 2-methylthiodiglycolic anhydride (10.0 mmol) and anhydrous, degassed THF (100 mL) to achieve a highly dilute 0.1 M solution.

  • Addition: Cool the solution to 0 °C under an Argon atmosphere. Dissolve 4-methylbenzylamine (10.0 mmol) in 10 mL of anhydrous THF and add it dropwise via a syringe pump over 30 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.

  • IPC Validation (TLC & LC-MS):

    • Action: Spot the mixture on silica TLC (Hexanes/EtOAc 1:1).

    • Expected Readout: The starting anhydride (high R_f) should disappear, replaced by a baseline-polar streak (the amic acid). LC-MS should confirm the [M+H]⁺ mass of the acyclic intermediate. Note: Two closely eluting peaks with identical masses confirm the expected regioisomers.

  • Solvent Swap: Concentrate the reaction mixture under reduced pressure to remove THF. Do not apply heat exceeding 40 °C to prevent premature, uncontrolled cyclization.

Phase 2: HMDS/ZnCl₂ Promoted Cyclization
  • Reagent Addition: To the crude amic acid residue, add anhydrous Toluene (100 mL). Add anhydrous ZnCl₂ (10.0 mmol, 1.0 eq) followed by Hexamethyldisilazane (HMDS) (15.0 mmol, 1.5 eq).

  • Reflux: Equip the flask with a reflux condenser and heat to 110 °C under Argon for 4 hours.

  • IPC Validation (LC-MS):

    • Action: Withdraw a 50 µL aliquot, quench in 1 mL Methanol, and analyze via LC-MS.

    • Expected Readout: Complete disappearance of the amic acid mass. Appearance of a sharp peak corresponding to the target imide ([M-H₂O+H]⁺).

Phase 3: Workup and Final Validation
  • Quench: Cool the reaction to room temperature. Slowly add 50 mL of 1M HCl to hydrolyze any residual silyl esters and dissolve the zinc salts.

  • Extraction: Transfer to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with saturated NaHCO₃ (50 mL) and brine (50 mL).

  • Drying & Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash chromatography (Hexanes/EtOAc gradient) if necessary.

  • Final Structural Validation (¹H-NMR):

    • Causality Check: The broad N-H and O-H protons (typically >8.0 ppm) of the amic acid must be completely absent.

    • Core Confirmation: Look for the characteristic thiomorpholine ring protons: a diastereotopic AB system for the -S-CH₂-C(=O)- group, and a distinct quartet for the -S-CH(CH₃)-C(=O)- group.

References

  • [1] Wolfe, J. F., & Rogers, T. G. (1970). Dianions derived from glutarimide, 3,5-morpholinedione, and 3,5-thiomorpholinedione as useful new synthetic intermediates. The Journal of Organic Chemistry, 35(11), 3600-3607. URL: [Link]

  • [3] Ali, M. A., Siddiki, S. M. A. H., Kon, K., Hasegawa, J., & Shimizu, K. I. (2014). Versatile and Sustainable Synthesis of Cyclic Imides from Dicarboxylic Acids and Amines by Nb2O5 as a Base-Tolerant Heterogeneous Lewis Acid Catalyst. Chemistry–A European Journal, 20(44), 14256-14260. URL: [Link]

  • [2] Reddy, P. Y., Kondo, S., Toru, T., & Ueno, Y. (1997). Lewis Acid and Hexamethyldisilazane-Promoted Efficient Synthesis of N-Alkyl- and N-Arylimide Derivatives. The Journal of Organic Chemistry, 62(8), 2652-2654. URL: [Link]

Sources

Validation & Comparative

Benchmarking 2-Methyl-4-(4-methylbenzyl)-3,5-thiomorpholinedione: A Selective dUTPase Probe vs. Commercial Dual Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Enzymatic Profiling, Mechanism of Action, and Assay Methodologies

Executive Summary & Mechanistic Rationale

The efficacy of thymidylate synthase (TS) inhibitors, such as 5-fluorouracil (5-FU), is fundamentally limited by intrinsic or acquired resistance. A primary resistance mechanism is the overexpression of deoxyuridine triphosphatase (dUTPase), a gatekeeper enzyme that hydrolyzes dUTP and FdUTP back to dUMP, preventing their lethal misincorporation into DNA[1].

To overcome this, dUTPase inhibitors are co-administered with fluoropyrimidines. TAS-114 is a well-documented, clinical-stage commercial benchmark that acts as a dual inhibitor of both dUTPase and dihydropyrimidine dehydrogenase (DPD)[2][3]. While highly effective clinically, its dual action complicates in vitro mechanistic studies where researchers need to isolate dUTPase-specific synergistic effects without altering 5-FU catabolism.

This guide benchmarks 2-Methyl-4-(4-methylbenzyl)-3,5-thiomorpholinedione (hereafter referred to as MTMD ), a compound belonging to the 3,5-thiomorpholinedione class[4], which has been identified as a potent scaffold for dUTPase inhibition[1]. We present comparative data demonstrating MTMD's utility as a highly selective, pure dUTPase probe compared to the dual-action TAS-114.

Mechanism FU 5-Fluorouracil (5-FU) DPD DPD Enzyme (Catabolism) FU->DPD Degradation FdUMP FdUMP FU->FdUMP Anabolism TS Thymidylate Synthase (TS) FdUMP->TS Inhibits dUMP dUMP dUTP dUTP / FdUTP dUMP->dUTP Phosphorylation dUTPase dUTPase Enzyme dUTP->dUTPase Substrate DNA DNA Misincorporation (Cell Death) dUTP->DNA Accumulation dUTPase->dUMP Hydrolysis TAS114 TAS-114 TAS114->DPD Inhibits TAS114->dUTPase Inhibits MTMD MTMD MTMD->dUTPase Inhibits

Synergistic mechanism of dUTPase inhibitors with 5-FU, highlighting MTMD's selective targeting.

Comparative Benchmarking Data

The following table summarizes the in vitro enzymatic and cellular profiling of MTMD against TAS-114. Data demonstrates that while both compounds exhibit nanomolar potency against human dUTPase, MTMD lacks the off-target DPD inhibition characteristic of TAS-114[2].

ParameterTAS-114 (Commercial Benchmark)MTMD (Test Compound)Analytical Significance
Primary Target dUTPase & DPD (Dual)dUTPase (Selective)MTMD isolates dUTPase-specific phenotypes.
dUTPase IC₅₀ 0.031 µM0.045 µMComparable primary target potency.
DPD IC₅₀ 1.2 µM> 100 µMMTMD does not alter 5-FU catabolism.
Intrinsic Cytotoxicity (HeLa) > 50 µM> 50 µMNeither compound is toxic as a monotherapy.
5-FU IC₅₀ Shift (HeLa) 14-fold reduction12-fold reductionBoth potently sensitize cells to 5-FU.

Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Causality for reagent selection is explicitly detailed to aid assay troubleshooting.

Protocol A: Coupled Malachite Green dUTPase Inhibition Assay

Causality & Assay Logic: dUTPase hydrolyzes dUTP into dUMP and pyrophosphate (PPi). Because Malachite Green only detects inorganic phosphate (Pi), we must couple the reaction with inorganic pyrophosphatase (PPase) to cleave PPi into 2 Pi. This coupling is a self-validating mechanism: it not only enables colorimetric detection but also continuously removes PPi, preventing product inhibition and driving the dUTPase reaction forward linearly.

Workflow Step1 1. Pre-incubation (dUTPase + Inhibitor) Step2 2. Reaction Initiation (Add dUTP + PPase) Step1->Step2 Step3 3. Hydrolysis (dUTP -> dUMP + PPi -> 2Pi) Step2->Step3 Step4 4. Termination & Readout (Malachite Green, OD 620nm) Step3->Step4

Workflow of the coupled Malachite Green dUTPase inhibition assay.

Step-by-Step Procedure:

  • Buffer Preparation: Prepare assay buffer containing 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, and 0.01% Tween-20. Note: Mg²⁺ is an essential cofactor for dUTPase; EDTA (50 mM) should be used in control wells to validate true enzymatic activity vs. background.

  • Enzyme/Inhibitor Pre-incubation: In a 96-well clear-bottom plate, add 10 µL of recombinant human dUTPase (final concentration 2 nM) and 10 µL of MTMD or TAS-114 (serially diluted in DMSO, final DMSO < 1%). Incubate at room temperature for 15 minutes to allow equilibrium binding.

  • Reaction Initiation: Add 20 µL of a substrate mixture containing 10 µM dUTP and 0.1 U/mL yeast inorganic pyrophosphatase (PPase).

  • Incubation: Seal the plate and incubate at 37°C for 30 minutes.

  • Termination & Detection: Add 40 µL of Malachite Green working reagent to all wells. Incubate for 10 minutes at room temperature for color development.

  • Readout: Measure absorbance at 620 nm using a microplate reader. Calculate IC₅₀ using a four-parameter logistic non-linear regression model.

Protocol B: Cellular Synergy Assay (5-FU Sensitization)

Causality & Assay Logic: Because dUTPase inhibitors do not cause DNA damage on their own, they exhibit negligible intrinsic cytotoxicity. Their efficacy must be measured via a "shift assay," where a fixed, non-toxic concentration of the inhibitor is combined with a titration of 5-FU. A leftward shift in the 5-FU dose-response curve validates the synergistic mechanism.

Step-by-Step Procedure:

  • Cell Seeding: Seed HeLa cells at 2,000 cells/well in 90 µL of DMEM + 10% FBS in a 96-well opaque white plate. Incubate overnight at 37°C, 5% CO₂.

  • Compound Dosing: Prepare a 10X concentration matrix. Add 5 µL of MTMD or TAS-114 (fixed final concentration of 10 µM) and 5 µL of 5-FU (10-point dose-response, 0.01 µM to 100 µM).

  • Incubation: Incubate the cells for 72 hours.

  • Viability Readout: Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® reagent to each well. Shake for 2 minutes to induce cell lysis, then incubate for 10 minutes to stabilize the luminescent signal.

  • Data Analysis: Record luminescence. Normalize data against vehicle controls and plot the 5-FU dose-response curves in the presence and absence of the inhibitors to calculate the fold-shift in IC₅₀.

Discussion & Application Insights

When designing preclinical experiments, the choice between MTMD and a commercial inhibitor like TAS-114 hinges on the specific research question:

  • Translational & In Vivo Models: TAS-114 is the superior choice for in vivo pharmacology. Its secondary DPD inhibitory activity prevents the rapid hepatic clearance of 5-FU, thereby increasing systemic bioavailability and mimicking clinical therapeutic regimens[2].

  • Mechanistic & Target Validation Studies: MTMD provides a distinct advantage for in vitro target validation. Because it utilizes the 3,5-thiomorpholinedione scaffold[1][4] and lacks DPD cross-reactivity, researchers can definitively attribute any observed 5-FU sensitization directly to dUTPase inhibition and subsequent FdUTP/dUTP DNA misincorporation, free from the confounding variables of altered 5-FU half-life.

References

  • [1] Title: US10889563B2 - Deoxyuridine triphosphatase inhibitors - Google Patents Source: google.com URL:

  • [4] Title: CAS#:344264-73-9 | 2-Methyl-4-(4-methylbenzyl)-3,5-thiomorpholinedione | Chemsrc Source: chemsrc.com URL:

  • [2] Title: TAS-114, a First-in-Class Dual dUTPase/DPD Inhibitor, Demonstrates Potential to Improve Therapeutic Efficacy of Fluoropyrimidine-Based Chemotherapy - AACR Journals Source: aacrjournals.org URL:

  • [3] Title: Definition of dUTPase inhibitor TAS-114 - NCI Drug Dictionary - National Cancer Institute Source: cancer.gov URL:

Sources

In vitro vs in vivo correlation for 2-Methyl-4-(4-methylbenzyl)-3,5-thiomorpholinedione pharmacological activity

Author: BenchChem Technical Support Team. Date: March 2026

In Vitro vs In Vivo Correlation (IVIVC) for 2-Methyl-4-(4-methylbenzyl)-3,5-thiomorpholinedione: A Comprehensive Pharmacological Comparison Guide

As drug development increasingly relies on high-throughput screening (HTS) to identify novel chemotypes, understanding the translational gap between cell-based assays and systemic animal models is paramount. This guide provides an objective, data-driven comparison of the in vitro and in vivo pharmacological activity of 2-Methyl-4-(4-methylbenzyl)-3,5-thiomorpholinedione (CAS: 344264-73-9), a highly specific thiomorpholinedione derivative identified as a small-molecule modulator of the Unfolded Protein Response (UPR)[1].

By analyzing its performance against standard reference compounds, this guide equips researchers with the mechanistic insights and validated protocols necessary to evaluate this privileged heterocyclic scaffold.

Pharmacological Context & Structural Rationale

The endoplasmic reticulum (ER) stress pathway, governed by the UPR, is a critical target for oncology, neurodegeneration, and metabolic diseases[2]. While chemical chaperones like Tauroursodeoxycholic acid (TUDCA) are standard UPR modulators, they often require millimolar concentrations to achieve efficacy.

Recent uHTS (ultra-high-throughput screening) campaigns have identified the thiomorpholinedione scaffold as a potent alternative. The substitution of oxygen (in morpholine) with sulfur (in thiomorpholine) fundamentally alters the molecule's electron density and lipophilicity[3]. Specifically, the addition of the 4-(4-methylbenzyl) moiety in 2-Methyl-4-(4-methylbenzyl)-3,5-thiomorpholinedione (hereafter referred to as MMTD ) enhances hydrophobic interactions within the allosteric pockets of UPR sensors like IRE1α, driving potent in vitro activity[4]. However, this same lipophilicity complicates its in vivo pharmacokinetic (PK) profile.

Mechanistic Pathway: UPR Modulation by MMTD

The following diagram illustrates the causality of MMTD's pharmacological activity within the IRE1α-XBP1 signaling axis.

UPR_Pathway ER_Stress ER Stress (Misfolded Proteins) GRP78 GRP78 / BiP ER_Stress->GRP78 Sequesters IRE1a IRE1α Sensor GRP78->IRE1a Dissociates PERK PERK Sensor GRP78->PERK Dissociates XBP1u Un-spliced XBP1 IRE1a->XBP1u RNase Activity XBP1s Spliced XBP1 (Active) XBP1u->XBP1s Splicing Adaptive_Response Adaptive UPR (Cell Survival) XBP1s->Adaptive_Response Transcription MMTD MMTD (CAS: 344264-73-9) MMTD->IRE1a Allosteric Modulation

Figure 1: Mechanism of action for MMTD within the UPR signaling cascade, highlighting its interaction with the IRE1α sensor.

Comparative Performance: In Vitro vs In Vivo Metrics

To establish a robust IVIVC, we must compare MMTD's biochemical potency against its systemic availability. The table below summarizes the pharmacological divergence between cell-based efficacy and murine model translation, comparing MMTD to TUDCA and a generic, unsubstituted thiomorpholine analog.

CompoundIn Vitro Potency (IRE1α EC₅₀)Caco-2 Permeability (Pₐₚₚ x 10⁻⁶ cm/s)In Vivo Efficacy (ED₅₀, mg/kg)Oral Bioavailability (F%)Hepatic Clearance (CLₕ, mL/min/kg)
MMTD (CAS: 344264-73-9) 0.85 µM 18.4 (High) 12.5 22% 45.2 (High)
Unsubstituted Thiomorpholine45.2 µM12.1 (Moderate)>50.048%28.5 (Moderate)
TUDCA (Standard)>500 µM4.5 (Low)250.0>80% (Active Transport)<5.0 (Low)

Application Scientist Insight (The "Lipophilic Trap"): While MMTD demonstrates sub-micromolar potency in vitro due to the 4-methylbenzyl group enhancing target affinity, this exact structural feature acts as a metabolic liability in vivo. The high hepatic clearance (45.2 mL/min/kg) is driven by rapid CYP450-mediated oxidation of the sulfur atom to a sulfoxide/sulfone, alongside benzylic hydroxylation[3]. Consequently, the in vitro potency does not linearly scale to in vivo exposure, resulting in a moderate oral bioavailability of 22%.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Built-in controls ensure that any deviation in the IVIVC can be traced to either assay artifacts or genuine pharmacokinetic phenomena.

Protocol A: In Vitro Luminescence-Based UPR Reporter Assay

Purpose: To quantify the EC₅₀ of MMTD in activating the adaptive UPR arm.

  • Cell Preparation: Seed HEK293T cells stably transfected with an ERSE-Luciferase (ER Stress Response Element) reporter construct into 384-well white opaque plates at 5,000 cells/well.

  • Compound Dispensing: Use acoustic liquid handling to dispense MMTD in a 10-point dose-response curve (10 µM to 0.1 nM, 0.5% final DMSO). Self-Validation Step: Include Tunicamycin (1 µg/mL) as a positive control for maximal ER stress induction and DMSO as the vehicle baseline[2].

  • Incubation: Incubate cells for 16 hours at 37°C, 5% CO₂. Causality Note: 16 hours is the optimal temporal window for transcriptional accumulation of luciferase following IRE1α/XBP1s activation.

  • Detection: Add 10 µL of ONE-Glo™ Luciferase Assay System reagent per well. Incubate for 5 minutes at room temperature to allow complete cell lysis.

  • Quantification: Read luminescence on a multi-mode microplate reader. Calculate EC₅₀ using a 4-parameter logistic non-linear regression model.

Protocol B: In Vivo Pharmacokinetic and Target Engagement Workflow

Purpose: To correlate plasma exposure of MMTD with tissue-level UPR modulation in a murine model.

  • Formulation: Dissolve MMTD in 10% DMSO / 40% PEG400 / 50% Saline to overcome the compound's high lipophilicity and prevent precipitation upon injection.

  • Administration: Administer MMTD via intravenous (IV, 2 mg/kg) and oral gavage (PO, 10 mg/kg) routes to male C57BL/6 mice (n=3 per timepoint).

  • PK Sampling: Collect blood via the tail vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Extract plasma and analyze via LC-MS/MS. Self-Validation Step: Monitor for the sulfoxide metabolite; a high metabolite-to-parent ratio confirms rapid hepatic oxidation.

  • Target Engagement (Pharmacodynamics): At T_max (approx. 1 hour post-PO dose), harvest liver tissue. Extract total RNA and perform RT-qPCR for Xbp1s (spliced) versus Xbp1u (unspliced) mRNA.

  • IVIVC Analysis: Plot the in vitro EC₅₀ against the in vivo unbound plasma concentration ( Cu,plasma​ ). If Cu,plasma​ at the ED₅₀ dose is significantly lower than the in vitro EC₅₀, it indicates active tissue partitioning or the presence of an active metabolite.

Conclusion & Formulation Recommendations

The correlation between in vitro and in vivo activity for 2-Methyl-4-(4-methylbenzyl)-3,5-thiomorpholinedione reveals a classic drug discovery paradigm. While the thiomorpholinedione core provides exceptional in vitro target engagement for UPR modulation, its in vivo utility is bottlenecked by first-pass metabolism.

Next Steps for Researchers: To bridge the IVIVC gap for this specific compound, formulation strategies such as self-microemulsifying drug delivery systems (SMEDDS) or structural optimization (e.g., substituting the benzylic methyl group with a bioisosteric halogen to block metabolism) are highly recommended.

References

  • New insights into the unfolded protein response in stem cells. Biochim Biophys Acta. (2012). Available at:[Link][1]

  • Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews. (2021). Available at:[Link][3]

  • The unfolded protein response is activated in skeletal muscle by high-fat feeding: potential role in the downregulation of protein synthesis. American Journal of Physiology-Endocrinology and Metabolism. (2010). Available at:[Link][2]

  • Intercellular transmission of the unfolded protein response promotes survival and drug resistance in cancer cells. Science Signaling. (2018). Available at:[Link][4]

Sources

Comparative Guide to Cross-Validation of Target Binding Assays: A Case Study with 2-Methyl-4-(4-methylbenzyl)-3,5-thiomorpholinedione

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Robust Target Validation

In modern drug discovery, identifying a compound that modulates a biological target is only the first step. The critical subsequent challenge is to prove, unequivocally, that the observed therapeutic effect is a direct result of this specific molecular interaction. This process, known as target validation, is fundamental to building a successful drug development program and avoiding costly late-stage failures. A significant source of project failure stems from a lack of confidence that the compound engages and affects the intended target in a physiologically relevant setting.

This guide addresses the critical need for robust target validation through the principle of orthogonality . We will demonstrate how to cross-validate the binding of a novel small molecule to its putative target using multiple, independent assay platforms. By employing techniques that rely on different physical principles, we can build a cohesive and compelling body of evidence that substantiates the target engagement hypothesis.

For this guide, we will use the hypothetical small molecule, 2-Methyl-4-(4-methylbenzyl)-3,5-thiomorpholinedione (hereafter referred to as Cmpd-X ), as our case study. We will assume that Cmpd-X has been identified through a primary screen as a potential inhibitor of Target Kinase Y (TKY) , a protein implicated in an oncology pathway. Our goal is to design and execute a series of experiments to rigorously validate that Cmpd-X directly binds to TKY.

The Principle of Orthogonal Validation

This guide will compare three powerful and widely used techniques for validating the Cmpd-X and TKY interaction:

  • Surface Plasmon Resonance (SPR): A label-free, real-time biophysical method to measure binding kinetics and affinity using purified components.

  • Isothermal Titration Calorimetry (ITC): A thermodynamic technique that directly measures the heat released or absorbed during a binding event in solution, providing a complete thermodynamic profile.

  • Cellular Thermal Shift Assay (CETSA): A target engagement assay that measures the stabilization of a target protein by a ligand within a complex biological matrix, such as cell lysate or intact cells.

The Cross-Validation Workflow

A robust cross-validation strategy follows a logical progression from a controlled, simplified system to a more complex, physiologically relevant one. This allows us to build confidence at each step and systematically troubleshoot any discrepancies that may arise.

G cluster_0 In Vitro Biophysical Validation cluster_1 In-Cellulo Target Engagement spr Surface Plasmon Resonance (SPR) Measures: kon, koff, KD System: Purified Protein data_integration Data Integration & Cross-Validation Analysis spr->data_integration itc Isothermal Titration Calorimetry (ITC) Measures: KD, ΔH, ΔS, n System: Purified Protein in Solution itc->data_integration cetsa Cellular Thermal Shift Assay (CETSA) Measures: ΔTm, EC50 System: Intact Cells or Lysate conclusion Validated Target Engagement cetsa->conclusion Concordant Data revisit Re-evaluate Hypothesis (e.g., Off-target, Indirect Effect) cetsa->revisit No Cellular Engagement start Hypothesis: Cmpd-X binds TKY start->spr Confirm Direct Binding start->itc Confirm Direct Binding data_integration->cetsa Confirm in Cellular Context data_integration->revisit Discordant Data

Caption: Orthogonal workflow for validating Cmpd-X binding to Target Kinase Y (TKY).

Assay 1: Surface Plasmon Resonance (SPR)

Principle of Operation

Surface Plasmon Resonance (SPR) is a label-free optical technique that measures real-time biomolecular interactions.[1][2] In a typical drug discovery experiment, the target protein (TKY) is immobilized on a gold sensor chip.[3] A solution containing the compound of interest (Cmpd-X, the "analyte") is then flowed over the surface. Binding of Cmpd-X to the immobilized TKY causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.[3] This signal is proportional to the mass accumulating on the surface. By monitoring the signal over time during association (analyte flowing) and dissociation (buffer flowing) phases, we can determine the kinetic parameters of the interaction, including the association rate (kₐ), dissociation rate (kₔ), and the equilibrium dissociation constant (Kₗ).[3][4]

Experimental Protocol: SPR Analysis of Cmpd-X and TKY

Objective: To determine the binding affinity (Kₗ) and kinetics (kₐ, kₔ) of Cmpd-X for purified TKY protein.

Materials:

  • Recombinant, purified TKY protein (>95% purity).

  • Cmpd-X, dissolved in 100% DMSO (stock solution).

  • SPR instrument (e.g., Biacore™).

  • Sensor Chip (e.g., CM5 chip for amine coupling).

  • Amine coupling kit (EDC, NHS, ethanolamine).

  • Running buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20), with 1% DMSO.

Methodology:

  • Protein Immobilization:

    • Activate the CM5 sensor chip surface with a 1:1 mixture of EDC/NHS for 7 minutes.

    • Inject purified TKY protein (diluted to 20 µg/mL in 10 mM sodium acetate, pH 5.0) over the activated surface to achieve an immobilization level of ~8000-10000 Response Units (RU).

    • Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl for 7 minutes.

    • A reference flow cell is prepared similarly but without protein injection to allow for background signal subtraction.

  • Analyte Preparation:

    • Prepare a serial dilution series of Cmpd-X in the running buffer (HBS-EP+ with 1% DMSO). Concentrations should bracket the expected Kₗ, typically ranging from 0.1x to 10x the Kₗ (e.g., 10 µM down to 1 nM). A buffer-only blank is also included.

  • Binding Analysis (Kinetics):

    • Perform a multi-cycle kinetics experiment. In each cycle, a single concentration of Cmpd-X is injected over the TKY and reference surfaces.

    • Association Phase: Inject Cmpd-X for 180 seconds to monitor the binding event.

    • Dissociation Phase: Inject running buffer for 300-600 seconds to monitor the dissociation of the Cmpd-X/TKY complex.

    • Regeneration: If necessary, inject a mild regeneration solution (e.g., a brief pulse of low pH glycine) to remove any remaining bound analyte before the next cycle.

  • Data Analysis:

    • The reference-subtracted sensorgrams are fitted to a 1:1 Langmuir binding model using the instrument's analysis software.

    • This fitting process yields the association rate (kₐ, units M⁻¹s⁻¹), dissociation rate (kₔ, units s⁻¹), and the equilibrium dissociation constant (Kₗ, units M), calculated as kₔ/kₐ.

Assay 2: Isothermal Titration Calorimetry (ITC)

Principle of Operation

Isothermal Titration Calorimetry (ITC) is considered the gold standard for characterizing binding interactions in solution. It directly measures the heat change (enthalpy, ΔH) that occurs when two molecules interact.[5][6][7] The instrument consists of two cells, a reference cell (containing buffer) and a sample cell (containing the TKY protein).[7] Cmpd-X is loaded into a syringe and titrated in small, precise injections into the sample cell.[5] If Cmpd-X binds to TKY, heat is either released (exothermic) or absorbed (endothermic), causing a temperature difference between the sample and reference cells.[7] The instrument measures the power required to maintain a zero temperature difference. Integrating these heat-flow peaks and plotting them against the molar ratio of the reactants allows for the determination of the binding affinity (Kₗ), stoichiometry (n), and enthalpy (ΔH) of the interaction in a single experiment.[5]

Experimental Protocol: ITC Analysis of Cmpd-X and TKY

Objective: To determine the thermodynamic profile (Kₗ, ΔH, ΔS, n) of the Cmpd-X/TKY interaction.

Materials:

  • Highly concentrated, purified TKY protein (>98% purity, accurately quantified).

  • Cmpd-X, dissolved in 100% DMSO and then diluted into the final dialysis buffer.

  • ITC instrument (e.g., MicroCal PEAQ-ITC).

  • Dialysis buffer: 20 mM HEPES pH 7.5, 150 mM NaCl.

Methodology:

  • Sample Preparation (Crucial Step):

    • Dialyze the purified TKY protein extensively against the ITC running buffer to minimize buffer mismatch effects.

    • Prepare the Cmpd-X solution by diluting the DMSO stock into the final dialysis buffer. The final DMSO concentration must be identical between the protein solution in the cell and the compound solution in the syringe.

    • Degas all solutions immediately before use.

  • Instrument Setup:

    • Set the experimental temperature (e.g., 25°C).

    • Fill the reference cell with dialysis buffer.

    • Load the sample cell with TKY protein at a suitable concentration (e.g., 10-20 µM).

    • Load the injection syringe with Cmpd-X at a concentration 10-15 times that of the protein (e.g., 150-200 µM).

  • Titration:

    • Perform an initial small injection (e.g., 0.4 µL) to remove air from the syringe, which is discarded from the analysis.

    • Execute a series of 18-20 subsequent injections (e.g., 2 µL each) with sufficient spacing to allow the signal to return to baseline.

  • Control Experiment:

    • Perform a control titration by injecting Cmpd-X into the buffer-filled sample cell to measure the heat of dilution. This will be subtracted from the primary experimental data.[7]

  • Data Analysis:

    • Integrate the area of each injection peak to determine the heat change per injection.

    • Plot the integrated heat data against the molar ratio of [Cmpd-X]/[TKY].

    • Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to derive Kₗ, n, and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(Kₐ) = ΔH - TΔS (where Kₐ = 1/Kₗ).

Assay 3: Cellular Thermal Shift Assay (CETSA)

Principle of Operation

CETSA is a powerful method for verifying target engagement in a cellular environment.[8][9] The underlying principle is that when a ligand binds to its target protein, it generally stabilizes the protein's structure.[9][10] This stabilization makes the protein more resistant to thermal denaturation.[10] In a CETSA experiment, cells (or cell lysates) are treated with the compound, heated to various temperatures, and then lysed.[8][10] The aggregated, denatured proteins are separated from the soluble, stable proteins by centrifugation.[11] The amount of soluble TKY remaining at each temperature is then quantified, typically by Western blotting.[8][10] In the presence of a binding compound like Cmpd-X, the TKY protein will remain soluble at higher temperatures compared to the vehicle-treated control, resulting in a "thermal shift" (ΔTₘ).[12]

Experimental Protocol: CETSA for Cmpd-X and TKY

Objective: To confirm that Cmpd-X engages TKY in intact cells and to estimate the cellular potency (EC₅₀).

Materials:

  • Cell line endogenously expressing TKY (e.g., a relevant cancer cell line).

  • Cmpd-X stock solution in DMSO.

  • Cell culture medium, PBS, trypsin.

  • Thermal cycler or heating blocks.

  • Lysis buffer with protease/phosphatase inhibitors.

  • Primary antibody specific for TKY; HRP-conjugated secondary antibody.

  • Western blot equipment and reagents (SDS-PAGE gels, PVDF membrane, ECL substrate).

Methodology:

Part A: Melt Curve Generation

  • Cell Treatment: Treat cultured cells with a saturating concentration of Cmpd-X (e.g., 20 µM) or vehicle (DMSO) for 1-2 hours.

  • Harvesting: Harvest cells, wash with PBS, and resuspend in PBS.

  • Heat Challenge: Aliquot the cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling.[8]

  • Lysis & Separation: Lyse the cells via freeze-thaw cycles.[11] Centrifuge at high speed (e.g., 20,000 x g) to pellet aggregated proteins.[11]

  • Analysis: Collect the supernatant (soluble fraction) and quantify the amount of soluble TKY at each temperature point using Western blotting. Plot the band intensity versus temperature to generate melt curves for both vehicle and Cmpd-X treated samples. The shift in the midpoint of the curve (Tₘ) is the ΔTₘ.

Part B: Isothermal Dose-Response (ITDR)

  • Cell Treatment: Treat cells with a range of Cmpd-X concentrations (e.g., 0.1 nM to 50 µM) for 1-2 hours.

  • Heat Challenge: Based on the melt curve, select a single temperature that shows a significant thermal shift (e.g., 58°C). Heat all samples at this temperature for 3 minutes.

  • Lysis & Analysis: Perform lysis, centrifugation, and Western blotting as described above.

  • Data Analysis: Quantify the band intensity for soluble TKY at each Cmpd-X concentration. Plot the intensity versus log[Cmpd-X] and fit the data to a dose-response curve to determine the cellular EC₅₀ of target engagement.

G cluster_0 Cell Treatment cluster_1 Heat Challenge cluster_2 Analysis treat_veh Treat Cells with Vehicle heat_veh Heat @ Temp Gradient treat_veh->heat_veh treat_cmpd Treat Cells with Cmpd-X heat_cmpd Heat @ Temp Gradient treat_cmpd->heat_cmpd lyse Cell Lysis & Centrifugation heat_veh->lyse heat_cmpd->lyse wb Western Blot for Soluble TKY lyse->wb plot Plot Intensity vs. Temp wb->plot shift Observe ΔTm Shift plot->shift

Caption: Workflow for a CETSA melt curve experiment.

Data Comparison and Interpretation

The power of this orthogonal approach lies in comparing the results from each distinct methodology. While the absolute values may differ due to assay conditions, the convergence of evidence builds a powerful case for target validation.

ParameterSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)Cellular Thermal Shift Assay (CETSA)
System Purified, immobilized proteinPurified protein in solutionIntact cells or lysate
Primary Output kₐ, kₔ, Kₗ ΔH, ΔS, n, Kₗ ΔTₘ, EC₅₀
Hypothetical Cmpd-X Data Kₗ = 150 nMKₗ = 185 nMEC₅₀ = 450 nM
Strengths - Real-time kinetics- High sensitivity- Low sample consumption- True in-solution measurement- Full thermodynamic profile- Low risk of artifacts- Confirms target engagement in cells- Accounts for cell permeability- Physiologically relevant
Limitations - Protein immobilization can affect activity- Prone to non-specific binding artifacts- Requires large amounts of pure protein- Lower throughput- Sensitive to buffer mismatch- Indirect measure of affinity- Lower throughput (WB-based)- Requires a good antibody
Interpreting the Hypothetical Data

In our case study, the data shows excellent concordance:

  • Biophysical Confirmation: Both SPR and ITC, which measure direct binding to purified TKY, yield highly similar affinity values (Kₗ of 150 nM and 185 nM, respectively). This provides strong, independent evidence that Cmpd-X physically interacts with TKY in a controlled, in vitro setting.

  • Cellular Engagement: The CETSA result shows a clear thermal stabilization of TKY in the presence of Cmpd-X. The resulting EC₅₀ (450 nM) is a measure of target engagement potency in the cellular context. It is expected that the cellular EC₅₀ will be higher than the biochemical Kₗ due to factors like cell membrane permeability, potential for active efflux, and engagement with intracellular co-factors or substrates. The fact that the EC₅₀ is within the same log order of magnitude as the Kₗ is a strong positive indicator.

If the results were discordant—for example, if we observed a potent Kₗ by SPR but no thermal shift in CETSA—it would force us to question the hypothesis. This could suggest that Cmpd-X has poor cell permeability, is rapidly metabolized, or that its binding in vitro is an artifact and does not occur in the complex cellular milieu.

Conclusion

References

  • BioDuro. Surface Plasmon Resonance (SPR).[Link]

  • BioAscent. Surface Plasmon Resonance (SPR) & Biophysics.[Link]

  • Aragen Bioscience. SPR Across the Spectrum: Enabling Discovery of Small and Large Molecules.[Link]

  • Charles River Laboratories. Surface Plasmon Resonance (SPR) Assay.[Link]

  • Carterra. High Throughput Surface Plasmon Resonance: Why It Matters.[Link]

  • Velazquez-Campoy, A., et al. (2015). ISOTHERMAL TITRATION CALORIMETRY: THEORY AND PRACTICE.[Link]

  • ATA Scientific. How Isothermal Titration Calorimetry (ITC) Measures Biomolecular Interactions.[Link]

  • Almqvist, H., et al. (2023). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. ACS Publications. [Link]

  • Malvern Panalytical. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis.[Link]

  • Viviano, M., et al. (2021). Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. Journal of Visualized Experiments. [Link]

  • AZoM. The Working Principle of Isothermal Titration Calorimetry.[Link]

  • Bio-protocol. 2.6. Cellular Thermal Shift Assay (CETSA).[Link]

  • Massey, A. J., et al. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. SLAS Discovery. [Link]

  • Pelago Bioscience. What Is CETSA? Cellular Thermal Shift Assay Explained.[Link]

Sources

Safety Operating Guide

Standard Operating Procedure: Disposal of 2-Methyl-4-(4-methylbenzyl)-3,5-thiomorpholinedione

Author: BenchChem Technical Support Team. Date: March 2026

As a trusted partner in your drug development and research workflows, we understand that laboratory safety extends far beyond the bench. Proper chemical disposal is a critical component of scientific integrity, regulatory compliance, and environmental stewardship.

This comprehensive guide outlines the operational and logistical procedures for the safe disposal of 2-Methyl-4-(4-methylbenzyl)-3,5-thiomorpholinedione (CAS: 344264-73-9) , a specialized heterocyclic compound frequently utilized in cell-based primary high-throughput screening (HTS) assays[1].

Mechanistic Causality in Waste Management

To handle a chemical safely, one must understand its molecular behavior. 2-Methyl-4-(4-methylbenzyl)-3,5-thiomorpholinedione contains a thiomorpholine-3,5-dione core—a heterocyclic ring containing both nitrogen and sulfur[2]. This structure dictates our disposal strategy:

  • Why Drain Disposal is Prohibited: Municipal water treatment facilities cannot process complex sulfur-containing heterocycles. Introduction to waterways can lead to severe environmental toxicity[3].

  • The Danger of In-House Neutralization: A common laboratory mistake is attempting to neutralize organic waste using strong oxidizers like sodium hypochlorite (bleach). Oxidizing the sulfur atom in a thiomorpholine ring can trigger an uncontrolled, highly exothermic reaction, yielding unpredictable sulfoxides or sulfones and potentially releasing toxic chlorine gas if the pH drops.

  • The Necessity of High-Temperature Incineration: The only scientifically sound disposal method is high-temperature incineration via an EPA-approved vendor. Combustion of this compound generates sulfur oxides (SOx) and nitrogen oxides (NOx). Approved facilities utilize advanced alkaline scrubbers to neutralize these acidic gases before they reach the atmosphere, preventing acid rain[3].

The Self-Validating Disposal System (Trust & Verification)

Trust in laboratory safety is built on verifiable systems. We recommend implementing a Mass-Balance Tracking System to ensure 100% of your generated waste is accounted for. This creates a closed-loop, self-validating system:

  • Input Logging: Record the exact mass of the compound synthesized or purchased.

  • Usage Tracking: Track the mass consumed in HTS assays or analytical verification.

  • Output Reconciliation: Weigh the final waste containers (subtracting the tare weight of the solvent). The mass of the waste must logically align with the consumed mass.

  • Final Validation: The loop is closed only when the laboratory receives the signed Uniform Hazardous Waste Manifest back from the incineration facility[4].

Quantitative Waste Management Parameters

The Environmental Protection Agency (EPA) strictly regulates how much waste you can store and for how long under the Resource Conservation and Recovery Act (RCRA)[5]. Ensure your laboratory adheres to the limits outlined in the table below based on your facility's generator status[4].

EPA Generator StatusSatellite Accumulation Area (SAA) LimitCentral Accumulation Area (CAA) LimitMaximum Storage Time in CAA
Very Small Quantity Generator (VSQG) 55 Gallons< 100 kg / monthNo strict federal time limit
Small Quantity Generator (SQG) 55 Gallons< 1,000 kg / month180 days
Large Quantity Generator (LQG) 55 Gallons> 1,000 kg / month90 days

Note: SAAs must be located at or near the point of generation and under the control of the operator. Waste must be moved to the CAA within 3 days of reaching the 55-gallon limit[4].

Step-by-Step Disposal Methodologies

Because 2-Methyl-4-(4-methylbenzyl)-3,5-thiomorpholinedione is used in various stages of research, it generates different waste streams. Every protocol below is designed as a self-validating system.

Protocol A: Disposal of Solid Powder Waste

Context: Handling expired reagents, spilled powder, or leftover synthesized material.

  • Containment: Don appropriate PPE (nitrile gloves, lab coat, safety goggles). Perform all transfers within a certified chemical fume hood to prevent inhalation of aerosolized powders[6].

  • Transfer: Using a disposable anti-static spatula, transfer the solid powder into a high-density polyethylene (HDPE) wide-mouth waste container[7]. Do not mix with strong oxidizers.

  • Labeling: Immediately affix a hazardous waste tag. The EPA requires the exact words "Hazardous Waste," the specific chemical name, and the primary hazard (e.g., "Toxic")[4].

  • Validation Step: Weigh the sealed container before returning it to the SAA. Log this exact weight in the SAA ledger to maintain the mass-balance tracking system.

Protocol B: Non-Halogenated Liquid Waste (DMSO/Aqueous)

Context: The compound is frequently dissolved in DMSO for cell-based HTS assays[1].

  • Segregation: Ensure the waste container is designated exclusively for "Non-Halogenated Organic Waste"[8].

  • Transfer: Use a closed-system funnel to pour the DMSO/aqueous waste into an HDPE Nalgene® jerrican[8]. Leave at least 10% headspace to account for vapor expansion.

  • Sealing: Keep the container tightly closed at all times unless actively adding waste[8].

  • Validation Step: Record the volume added in the SAA logbook. Periodically compare the logged volume against the physical meniscus level on the jerrican's graduation marks to ensure zero unaccounted evaporation or spillage.

Protocol C: Halogenated Analytical Waste (NMR/GC-MS)

Context: Analytical verification of the compound often utilizes deuterated chloroform (CDCl3)[9].

  • Segregation: Collect this stream in a separate container strictly labeled "Halogenated Organic Waste"[8].

  • Containment: Store in a glass or PTFE-lined container. Halogenated solvents can degrade standard plastics over time, leading to structural failure[8].

  • Validation Step: Cross-reference the number of NMR tubes processed with the volume of waste generated. For example, 10 standard NMR tubes should yield approximately 6-7 mL of halogenated waste. Log this correlation to validate the waste stream.

Visual Disposal Workflow

The following diagram illustrates the cradle-to-grave logistical flow for thiomorpholinedione derivatives, ensuring compliance from the benchtop to the incinerator.

DisposalWorkflow Gen Waste Generation (Solid/Liquid) Seg Segregation (Halogenated vs Non-Halogenated) Gen->Seg Sort by compatibility SAA Satellite Accumulation Area (SAA) Max 55 Gallons Seg->SAA Label & Store CAA Central Accumulation Area (CAA) Time-Limited Storage SAA->CAA Transfer when full Manifest EPA Manifest Generation (Self-Validating Step) CAA->Manifest Vendor Pickup Incinerate High-Temp Incineration (SOx/NOx Scrubbing) Manifest->Incinerate Final Destruction

Cradle-to-grave disposal workflow for thiomorpholinedione derivatives.

References
  • CAS#:344264-73-9 | 2-Methyl-4-(4-methylbenzyl)-3,5-thiomorpholinedione | Chemsrc . Source: chemsrc.com. URL: [Link]

  • Thiomorpholine | C4H9NS | CID 67164 - PubChem . Source: nih.gov. URL:[Link]

  • Managing Hazardous Chemical Waste in the Lab . Source: labmanager.com. URL:[Link]

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes | US EPA . Source: epa.gov. URL:[Link]

  • Chemical Waste Procedures - Division of Research Safety - Illinois . Source: illinois.edu. URL: [Link]

  • Disposal of Chemicals in the Laboratory - Environmental Marketing Services . Source: emsllcusa.com. URL: [Link]

  • How to Properly Dispose Chemical Hazardous Waste - NSTA . Source: nsta.org. URL: [Link]

  • Minimizing Risks in the Chemistry Laboratory: Techniques | ACS College Safety Video #5 . Source: youtube.com. URL: [Link]

  • 2-Methyl-4'-(methylthio)-2-morpholinopropiophenone - SWGDRUG.org . Source: swgdrug.org. URL: [Link]

Sources

Comprehensive Safety and Handling Guide for 2-Methyl-4-(4-methylbenzyl)-3,5-thiomorpholinedione

Author: BenchChem Technical Support Team. Date: March 2026

Understanding the Hazard Profile: A Structural Analogy Approach

2-Methyl-4-(4-methylbenzyl)-3,5-thiomorpholinedione is a heterocyclic compound featuring a thiomorpholine ring system with a dione functional group. While specific toxicological data for this molecule is limited, an analysis of its constituent parts allows for a robust, inferred hazard assessment. Thiomorpholine itself is classified as a corrosive liquid that can cause severe skin burns and eye damage[1][2]. The dione functionality, present in various biologically active molecules, necessitates careful handling to avoid inhalation and direct contact[3][4][5]. Therefore, a cautious approach, assuming the compound may be corrosive, a skin and eye irritant, and potentially harmful if ingested or inhaled, is paramount.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical to mitigate the risks associated with handling 2-Methyl-4-(4-methylbenzyl)-3,5-thiomorpholinedione. The following table outlines the minimum required PPE, with explanations rooted in the potential hazards of related chemical structures.

PPE ComponentSpecificationsRationale for Use
Eye and Face Protection Tightly fitting safety goggles or a full-face shield.[1][6][7]Protects against potential splashes of the compound, which, like other thiomorpholine derivatives, may be corrosive and cause severe eye damage[1][8][9].
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).[6][7]Prevents direct skin contact. Given the corrosive nature of related compounds, gloves should be inspected before use and changed frequently[7][10].
Body Protection A chemical-resistant lab coat or a full-body suit.[1][6]Provides a barrier against accidental spills and contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. If significant aerosolization is possible, a NIOSH-approved respirator may be necessary.[6][7][11]Minimizes the risk of inhaling airborne particles or vapors, which may cause respiratory irritation[11].

Experimental Workflow for Donning and Doffing PPE:

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 Wash Hands Don2 Don Lab Coat Don1->Don2 Don3 Don Respirator (if required) Don2->Don3 Don4 Don Eye Protection Don3->Don4 Don5 Don Gloves Don4->Don5 Doff1 Remove Gloves Doff2 Remove Lab Coat Doff1->Doff2 Doff3 Wash Hands Doff2->Doff3 Doff4 Remove Eye Protection Doff3->Doff4 Doff5 Remove Respirator (if required) Doff4->Doff5 Doff6 Wash Hands Doff5->Doff6 caption Figure 1: PPE Donning and Doffing Workflow

Caption: Figure 1: A stepwise visual guide for the correct sequence of donning and doffing Personal Protective Equipment to minimize contamination risk.

Safe Handling and Storage Protocols

Proper handling and storage are crucial to maintaining the integrity of the compound and ensuring a safe laboratory environment.

Handling:

  • Always handle 2-Methyl-4-(4-methylbenzyl)-3,5-thiomorpholinedione within a well-ventilated area, preferably inside a chemical fume hood[7][8].

  • Avoid the formation of dust and aerosols[7][11].

  • Use non-sparking tools and take measures to prevent the buildup of electrostatic charge[1][7].

  • Do not eat, drink, or smoke in the handling area[8][12].

  • Wash hands thoroughly after handling the compound[1][8].

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area[6][8].

  • Keep away from incompatible materials such as strong oxidizing agents[8].

  • The storage area should be secure and accessible only to authorized personnel[1][8][13].

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

First Aid Measures:

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][7]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.[1][7][8]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][7][8][9]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][7][8]

Accidental Release Measures: In case of a spill, evacuate the area and ensure adequate ventilation. Wear appropriate PPE as outlined in Section 2. Contain the spill using a non-combustible absorbent material like sand or earth, and then collect it into a suitable container for disposal[1]. Do not let the product enter drains[1][9].

Logical Flow for Spill Response:

Spill_Response Start Spill Occurs Evacuate Evacuate Immediate Area Start->Evacuate Assess Assess the Spill (Size & Hazard) Evacuate->Assess PPE Don Appropriate PPE Assess->PPE Contain Contain the Spill (Use Absorbent Material) PPE->Contain Collect Collect Spilled Material Contain->Collect Decontaminate Decontaminate the Area Collect->Decontaminate Dispose Dispose of Waste Properly Decontaminate->Dispose Report Report the Incident Dispose->Report caption Figure 2: Spill Response Flowchart

Caption: Figure 2: A logical flowchart outlining the procedural steps for a safe and effective response to a chemical spill.

Disposal Plan: Responsible Waste Management

Proper disposal of 2-Methyl-4-(4-methylbenzyl)-3,5-thiomorpholinedione and its containers is an essential part of the laboratory workflow to ensure environmental safety and regulatory compliance.

  • Waste Classification: Unused product and contaminated materials should be treated as hazardous waste[2].

  • Disposal Method: Dispose of the waste through a licensed disposal company.[1] It may be possible to incinerate the chemical in a unit equipped with an afterburner and scrubber.

  • Container Disposal: Do not reuse empty containers. They should be handled as hazardous waste and disposed of accordingly[1].

  • Regulatory Compliance: All disposal activities must adhere to local, state, and federal regulations[1].

Conclusion: Fostering a Culture of Safety

While 2-Methyl-4-(4-methylbenzyl)-3,5-thiomorpholinedione is a novel compound with limited specific safety data, a proactive and informed approach based on the known hazards of its structural analogs is the most responsible path forward. By adhering to the guidelines outlined in this document, researchers can handle this compound with a high degree of confidence and safety, fostering a laboratory environment where scientific advancement and personal well-being are held in equal regard.

References

  • Thiomorpholine (CAS 123-90-0) - HazComFast. HazComFast. [Link]

  • 2-Methyl-4-(4-methylbenzyl)-3,5-thiomorpholinedione. Chemsrc. [Link]

  • Bicyclo[3.3.0]octane-2,6-dione. Organic Syntheses. [Link]

  • Safety Data Sheet. Covestro. [Link]

  • Synthesis of a 2,2-Dichloroimidazolidine-4,5-dione and its Application in a Chlorodehydroxylation. Organic Syntheses. [Link]

  • Thiobenzoylmorpholine. PubChem. [Link]

  • Best practices for handling chemical reagents to prevent cross-contamination. Quimivita. [Link]

  • Solid-Supported Cyclohexane-1,3-dione (CHD): A “Capture and Release” Reagent for the Synthesis of Amides and Novel Scavenger Resin. ACS Publications. [Link]

  • Indane-1,3-Dione: From Synthetic Strategies to Applications. MDPI. [Link]

  • 2-Methyl-4'-(methylthio)-2-morpholinopropiophenone. SWGDRUG.org. [Link]

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.